Technical Documentation Center

Benzyldimethyltetradecylammonium chloride dihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyldimethyltetradecylammonium chloride dihydrate
  • CAS: 147228-81-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Benzyldimethyltetradecylammonium Chloride Dihydrate: Molecular Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Benzyldimethyltetradecylammonium chloride dihydrate, a prominent quaternary ammonium compound (QAC). We will delve into its precise molecular s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of Benzyldimethyltetradecylammonium chloride dihydrate, a prominent quaternary ammonium compound (QAC). We will delve into its precise molecular structure, physicochemical properties, and multifaceted applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document synthesizes data from authoritative chemical databases and scientific literature to explain the causal mechanisms behind its functions as a cationic surfactant, potent antimicrobial agent, and versatile phase transfer catalyst.

Introduction: The Quaternary Ammonium Compound Class

Benzyldimethyltetradecylammonium chloride, also known by synonyms such as Myristalkonium chloride, belongs to the alkyldimethylbenzylammonium chloride (ADBAC) family of compounds.[1][2] These are organic salts classified as quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom covalently bonded to four organic substituents.[1] The inherent positive charge of the nitrogen cation, balanced by an anion (in this case, chloride), is fundamental to their chemical behavior and broad utility. The specific nature of the alkyl groups dictates the compound's physical properties and biological efficacy, making Benzyldimethyltetradecylammonium chloride a subject of significant interest in various scientific fields.

Molecular Structure and Chemical Identity

A precise understanding of a compound's molecular structure is paramount as it directly dictates its function. The structure of Benzyldimethyltetradecylammonium chloride dihydrate is amphipathic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region.

2.1. Chemical Formula and Nomenclature

  • Molecular Formula (Dihydrate): C₂₃H₄₄ClN·2H₂O or C₂₃H₄₆ClNO₂[3][4][5]

  • Molecular Formula (Anhydrous): C₂₃H₄₂ClN[1][6]

  • IUPAC Name: benzyl-dimethyl-tetradecylazanium;chloride;dihydrate[5]

  • Common Synonyms: Myristalkonium chloride, Miristalkonium chloride, Tetradecyldimethylbenzylammonium chloride, Zephiramine[1][6][7]

  • CAS Number (Dihydrate): 147228-81-7[3]

  • CAS Number (Anhydrous): 139-08-2[1][6]

2.2. Structural Elucidation

The molecule's architecture consists of several key functional components:

  • Quaternary Ammonium Cation: A central nitrogen atom bears a permanent positive charge. This cationic head is the hydrophilic core of the molecule.

  • Alkyl Substituents: The nitrogen is bonded to two small methyl (-CH₃) groups and a benzyl group (a benzene ring attached to a -CH₂- group).

  • Hydrophobic Tail: A long, 14-carbon alkyl chain (tetradecyl group) provides a significant nonpolar, hydrophobic character.[6] This tail is crucial for the compound's ability to interact with and disrupt lipid membranes.

  • Counter-ion: A chloride anion (Cl⁻) balances the positive charge of the quaternary ammonium cation.

  • Water of Hydration: The dihydrate form incorporates two water molecules into its crystalline lattice, which can enhance its stability in certain formulations.[4]

2.3. Molecular Visualization

The following diagram illustrates the connectivity and arrangement of the atoms within the Benzyldimethyltetradecylammonium cation.

Caption: Connectivity of the Benzyldimethyltetradecylammonium cation.

Physicochemical Properties

The physical and chemical properties of Benzyldimethyltetradecylammonium chloride dihydrate are a direct consequence of its molecular structure, governing its behavior in formulations and biological systems.

PropertyValueSource(s)
Molecular Weight 404.07 g/mol [3][5]
Appearance White to almost white powder or crystalline solid[1][3]
Melting Point 63 - 65 °C (145 - 149 °F)[3][8]
Solubility Soluble in organic solvents; water solubility can be limited but is reported as >1,000 mg/L for similar alkyl chain lengths.[1][6]
Stability Stable under recommended storage conditions (room temperature).[1]
Decomposition When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride.[1]

The causality behind its surfactant behavior lies in its amphipathic nature. The long, nonpolar tetradecyl chain is lipophilic (fat-loving), readily interacting with oils and greases, while the polar cationic head is hydrophilic, interacting with water. This dual characteristic allows the molecule to align at oil-water interfaces, reducing surface tension and facilitating the formation of emulsions.[3][6][9]

Mechanism of Action as a Biocidal Agent

The primary mechanism of bactericidal action for QACs like Benzyldimethyltetradecylammonium chloride is the disruption of cellular membranes.[2][4] This process is a self-validating system driven by fundamental electrostatic and hydrophobic interactions.

  • Adsorption and Binding: The positively charged cationic head of the molecule is electrostatically attracted to the negatively charged components of the microbial cell surface.

  • Hydrophobic Interaction: The long tetradecyl tail penetrates the lipid bilayer of the cell membrane through hydrophobic interactions.

  • Membrane Disruption: This insertion disrupts the ordered structure of the membrane, compromising its integrity and fluidity.

  • Leakage and Lysis: The loss of membrane integrity leads to the leakage of essential intracellular components (e.g., ions, metabolites, RNA, and proteins), ultimately resulting in cell death.[2]

Additionally, these compounds can deactivate critical enzymes within the cell, further contributing to their biocidal effect.[2] The efficacy is greatest against Gram-positive bacteria, though it is also active against some Gram-negative bacteria, fungi, and certain viruses.[2]

Antimicrobial Mechanism of Action cluster_membrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption Lipid Bilayer->Disruption 2. Hydrophobic Penetration QAC QAC Cation (+) (Benzyldimethyl- tetradecylammonium) QAC->Lipid Bilayer 1. Electrostatic Attraction & Binding Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: The process of QAC-induced bacterial cell membrane disruption.

Key Applications in Research and Development

The unique properties of Benzyldimethyltetradecylammonium chloride dihydrate make it a valuable tool in multiple scientific domains.

5.1. Cationic Surfactant and Excipient In pharmaceutical and cosmetic formulations, it functions as a versatile excipient. Its surfactant properties are leveraged to:

  • Emulsify: Stabilize oil-in-water or water-in-oil formulations such as creams and lotions.[9]

  • Condition: In hair and skin care products, the cationic head adsorbs onto negatively charged surfaces (like hair keratin), reducing static and imparting a smooth feel.[9]

  • Enhance Penetration: By reducing surface tension, it can improve the distribution and penetration of active pharmaceutical ingredients (APIs).[3]

5.2. Antimicrobial Agent and Preservative Its broad-spectrum biocidal activity makes it an effective preservative in topical and ophthalmic preparations, preventing microbial contamination and extending product shelf-life.[3][9] It is also the active ingredient in many disinfectant and sanitizer formulations used in healthcare and industrial settings.[1][3]

5.3. Phase Transfer Catalyst (PTC) In organic synthesis, it serves as an efficient phase transfer catalyst.[3][10] This is a critical application for reactions involving reactants soluble in immiscible phases (e.g., an aqueous phase and an organic phase). The QAC cation can pair with an anionic reactant from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "transfers" the reactant into the organic phase where it can react with the organic substrate, dramatically increasing reaction rates.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To quantify the antimicrobial efficacy of a compound like Benzyldimethyltetradecylammonium chloride, a Minimum Inhibitory Concentration (MIC) assay is a standard, self-validating protocol. It determines the lowest concentration of the agent that prevents visible microbial growth.

Materials and Reagents:

  • Benzyldimethyltetradecylammonium chloride dihydrate stock solution (e.g., 1 mg/mL in sterile deionized water).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to a concentration of ~5 x 10⁵ CFU/mL.

  • Positive control (media + inoculum), Negative control (media only).

  • Incubator set to the optimal growth temperature (e.g., 37°C).

  • Micropipettes and sterile tips.

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate row.

  • Stock Addition: Add 200 µL of the 1 mg/mL stock solution to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue Dilution: Repeat this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. (Wells 11 and 12 will serve as controls).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 now serves as the positive (growth) control. Well 12 receives no inoculum and serves as the negative (sterility) control.

  • Incubation: Cover the plate and incubate for 18-24 hours at 37°C.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible growth.

Workflow for MIC Determination start_end start_end process process decision decision start Start: Prepare Reagents (QAC Stock, Media, Inoculum) step1 Step 1: Add 100 µL Media to Wells 2-12 start->step1 step2 Step 2: Add 200 µL QAC Stock to Well 1 step1->step2 step3 Step 3: Perform 2-Fold Serial Dilutions (Well 1 to Well 10) step2->step3 step4 Step 4: Inoculate Wells 1-11 with Bacteria step3->step4 step5 Step 5: Incubate Plate (e.g., 24h at 37°C) step4->step5 step6 Step 6: Visually Inspect for Turbidity step5->step6 decision_node Is Growth Visible? step6->decision_node decision_node->decision_node Yes (Turbid Well) Check next well end End: Record MIC Value decision_node->end No (Clear Well)

Caption: A standardized workflow for determining antimicrobial efficacy.

Safety and Handling

As a potent bioactive compound, Benzyldimethyltetradecylammonium chloride dihydrate requires careful handling.

  • Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[8][11][12] It is also very toxic to aquatic life.[11][12]

  • Personal Protective Equipment (PPE): When handling the powder or concentrated solutions, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat or protective clothing.[8][11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[8][11] Avoid contact with skin, eyes, and clothing.

Conclusion

Benzyldimethyltetradecylammonium chloride dihydrate is a scientifically significant compound whose value is derived directly from its elegant molecular architecture. Its amphipathic nature, centered around a cationic quaternary ammonium group, endows it with powerful surfactant and biocidal properties. For researchers in drug development, cosmetics, and chemical synthesis, it is a versatile tool, serving as a preservative, a formulation-enhancing excipient, and a catalyst. A thorough understanding of its structure, properties, and mechanisms is essential for its safe and effective application in creating innovative and high-performance products.

References

  • PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacompass. (n.d.). Benzyldimethyltetradecylammonium chloride dihydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Benzyldimethyltetradecylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals Foreword Benzyldimethyltetradecylammonium chloride, a quaternary ammonium compound (QAC), is a versatile molecule with significant applications across the p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Benzyldimethyltetradecylammonium chloride, a quaternary ammonium compound (QAC), is a versatile molecule with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1] Renowned for its potent antimicrobial and surfactant properties, it serves as a critical component in disinfectants, antiseptics, and as a preservative in various formulations.[1][2] This guide provides a comprehensive, technically-grounded overview of the synthesis and purification of benzyldimethyltetradecylammonium chloride dihydrate, designed to equip researchers and drug development professionals with the necessary knowledge to produce this compound with high purity and yield.

The Chemistry of Benzyldimethyltetradecylammonium Chloride

Benzyldimethyltetradecylammonium chloride is a cationic surfactant characterized by a hydrophilic quaternary ammonium head group and a hydrophobic long alkyl chain (tetradecyl).[2] This amphipathic nature allows it to disrupt the cell membranes of microorganisms, leading to its broad-spectrum antimicrobial activity.[3] The dihydrate form indicates the presence of two water molecules per molecule of the salt in its crystalline structure.

Key Physicochemical Properties:

PropertyValue
Chemical Formula C23H42ClN · 2H2O
Molecular Weight 404.07 g/mol
Appearance White to almost white crystalline powder
Melting Point 63-65 °C
Solubility Soluble in water and ethanol[2]

Synthesis of Benzyldimethyltetradecylammonium Chloride Dihydrate

The synthesis of benzyldimethyltetradecylammonium chloride is typically achieved through a quaternization reaction, specifically the N-alkylation of a tertiary amine with an alkyl halide.[3] The most common and industrially viable route involves the reaction of N,N-dimethyl-N-tetradecylamine with benzyl chloride.[4]

Reaction Mechanism

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the tertiary amine, N,N-dimethyl-N-tetradecylamine, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the carbon, leading to the displacement of the chloride ion as a leaving group. The resulting product is the positively charged quaternary ammonium cation and the negatively charged chloride anion.

Diagram of the Synthesis Reaction Pathway

Synthesis_Pathway Reactant1 N,N-Dimethyl-N-tetradecylamine Product Benzyldimethyltetradecylammonium Chloride Reactant1->Product Nucleophilic Attack (SN2) Reactant2 Benzyl Chloride Reactant2->Product

Caption: SN2 reaction mechanism for the synthesis of benzyldimethyltetradecylammonium chloride.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature, aiming for a high yield and purity.[4][5]

Materials:

  • N,N-dimethyl-N-tetradecylamine

  • Benzyl chloride (freshly distilled is recommended to remove benzaldehyde impurities)[4]

  • Acetone (anhydrous)[5][6]

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N,N-dimethyl-N-tetradecylamine in anhydrous acetone. The use of a solvent like acetone is crucial for facilitating the reaction in a homogeneous phase.[6]

  • Addition of Benzyl Chloride: While stirring the solution, slowly add a stoichiometric equivalent or a slight excess (e.g., 1.05 equivalents) of benzyl chloride. An excess of benzyl chloride can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 8-10 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash with a small amount of cold acetone to remove any unreacted starting materials.

Causality Behind Experimental Choices:

  • Solvent: Acetone is a suitable solvent as it dissolves the reactants and facilitates the SN2 reaction. Its relatively low boiling point also allows for easy removal during the work-up.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or product.

  • Reaction Time: An extended reaction time is often necessary to ensure the quaternization reaction goes to completion.

Purification of Benzyldimethyltetradecylammonium Chloride Dihydrate

Purification is a critical step to ensure the final product meets the high-purity standards required for pharmaceutical and research applications. The primary methods for purifying quaternary ammonium salts are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired product.

Protocol:

  • Solvent Selection: Acetone is a commonly used solvent for the recrystallization of benzyldimethyltetradecylammonium chloride.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of hot acetone.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The solution should then be hot-filtered to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to a constant weight. The presence of two molecules of water of hydration is a stable form of this compound.

Diagram of the Purification Workflow

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in Hot Acetone Crude_Product->Dissolution Filtration Hot Filtration (optional with charcoal) Dissolution->Filtration Crystallization Slow Cooling and Crystallization Filtration->Crystallization Isolation Vacuum Filtration and Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure_Product Pure Benzyldimethyltetradecylammonium Chloride Dihydrate Drying->Pure_Product

Caption: Step-by-step workflow for the purification of benzyldimethyltetradecylammonium chloride dihydrate.

Purification by Column Chromatography

For achieving very high purity, especially for removing structurally similar impurities, column chromatography can be employed. The purification of quaternary ammonium compounds on silica gel can be challenging due to strong interactions.[7] However, the use of modified mobile phases or alternative stationary phases can be effective.[8]

Proposed Protocol (based on general principles for QACs):

  • Stationary Phase: Alumina (activated, neutral) is often a better choice than silica gel for the purification of basic compounds like quaternary ammonium salts to avoid strong irreversible binding.[8]

  • Mobile Phase: A gradient elution system of a polar organic solvent such as methanol in a less polar solvent like dichloromethane or acetonitrile can be effective. The addition of a small amount of water may be necessary to elute the highly polar product.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Characterization of Benzyldimethyltetradecylammonium Chloride Dihydrate

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methyl groups on the nitrogen, and the long alkyl chain.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of the alkyl chain and aromatic rings, as well as C-N stretching, would be expected.[10]

  • Melting Point Analysis: The melting point of the purified compound should be sharp and within the expected range (63-65 °C), indicating high purity.

Safety and Handling

Benzyldimethyltetradecylammonium chloride and the reagents used in its synthesis require careful handling.

  • Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

  • Quaternary Ammonium Compounds: Concentrated solutions of benzyldimethyltetradecylammonium chloride can cause skin and eye irritation.[11] Appropriate PPE should be worn when handling the compound.

  • General Precautions: Always work in a well-ventilated area, and avoid inhalation of dust or vapors.[12]

Conclusion

The synthesis and purification of benzyldimethyltetradecylammonium chloride dihydrate is a well-established process that can be reliably performed in a laboratory setting. By understanding the underlying chemical principles and adhering to detailed experimental protocols, researchers and drug development professionals can produce this important compound with the high degree of purity required for their applications. The methodologies outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of benzyldimethyltetradecylammonium chloride dihydrate.

References

  • PubChem. Benzyldimethyltetradecylammonium chloride. National Center for Biotechnology Information. [Link]

  • Google Patents. The method for preparing alkyl dimethyl benzyl ammonium chloride.
  • Google Patents. Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride).
  • Chemos GmbH & Co.KG. Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. [Link]

  • ProQuest. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. [Link]

  • Reddit. Quaternary ammonium salt purification. [Link]

  • ResearchGate. Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. [Link]

  • Google Patents. Method for production of alkyldimethyl(benzyl)ammonium chlorides.
  • Google Patents.
  • Chem Mate. How Benzalkonium Chloride is made: A Powerful Antimicrobial Agent. [Link]

  • LCGC International. Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. [Link]

  • ResearchGate. FTIR spectra of poly(diallyldimethylammonium chloride) (a), unmodified... [Link]

  • Google Patents. Preparation method of benzyltriethylammonium chloride.
  • National Center for Biotechnology Information. Quaternary Ammonium Compound Toxicity. StatPearls. [Link]

Sources

Foundational

An In-depth Technical Guide to Benzyldimethyltetradecylammonium Chloride (CAS Number 147228-81-7)

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyldimethyltetradecylammonium chloride, identified by CAS number 147228-81-7, is a quaternary ammonium compound with significant application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethyltetradecylammonium chloride, identified by CAS number 147228-81-7, is a quaternary ammonium compound with significant applications across various scientific and industrial domains.[1][2] As a member of the benzalkonium chloride family, this cationic surfactant is characterized by a hydrophilic quaternary ammonium head and a hydrophobic 14-carbon alkyl chain (tetradecyl).[1] This amphiphilic nature underpins its utility as a potent antimicrobial agent, a versatile phase transfer catalyst, and an effective surfactant. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, and key applications, along with detailed experimental protocols to facilitate its use in research and development.

Physicochemical Properties

Benzyldimethyltetradecylammonium chloride is typically available as a white to off-white crystalline powder or waxy solid.[1][2] It is often supplied in its dihydrate form. The compound is soluble in water and polar organic solvents.[1]

Table 1: Physicochemical Properties of Benzyldimethyltetradecylammonium Chloride Dihydrate

PropertyValueReference
CAS Number 147228-81-7[3]
Molecular Formula C23H46ClNO2[3]
Molecular Weight 404.07 g/mol [3]
Appearance White to off-white powder/solid[1][2]
Melting Point 63-65 °C[3]
Solubility Soluble in water and organic solvents[1]
Stability Stable under recommended storage conditions[1]

Synthesis

The synthesis of benzyldimethyltetradecylammonium chloride is typically achieved through the quaternization of a tertiary amine. A common synthetic route involves the reaction of N,N-dimethyltetradecylamine with benzyl chloride.

Experimental Protocol: Synthesis of Benzyldimethyltetradecylammonium Chloride

Materials:

  • N,N-dimethyltetradecylamine

  • Benzyl chloride

  • Acetone (solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethyltetradecylamine in acetone.

  • Add a stoichiometric equivalent of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified benzyldimethyltetradecylammonium chloride under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification N,N-dimethyltetradecylamine N,N-dimethyltetradecylamine Reaction_Vessel Reaction in Acetone (Reflux) N,N-dimethyltetradecylamine->Reaction_Vessel Benzyl chloride Benzyl chloride Benzyl chloride->Reaction_Vessel Precipitation Precipitation with Diethyl Ether Reaction_Vessel->Precipitation Cooling Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Benzyldimethyltetradecylammonium Chloride Drying->Product

Synthesis workflow for Benzyldimethyltetradecylammonium Chloride.

Antimicrobial Properties and Mechanism of Action

Benzyldimethyltetradecylammonium chloride is a broad-spectrum antimicrobial agent effective against a variety of bacteria, fungi, and viruses.[2][4] Its biocidal activity is attributed to its cationic surfactant nature, which disrupts the structural integrity of microbial cell membranes.[4]

The positively charged quaternary ammonium head of the molecule interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins. This is followed by the insertion of the long hydrophobic alkyl chain into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Benzyldimethyltetradecylammonium chloride stock solution

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a series of twofold dilutions of the benzyldimethyltetradecylammonium chloride stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control well (microorganism in medium without the compound) and a negative control well (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow Start Start Prepare_Dilutions Prepare twofold serial dilutions of compound in 96-well plate Start->Prepare_Dilutions Inoculate_Plate Inoculate wells with standardized microbial suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate at appropriate temperature and duration Inoculate_Plate->Incubate Read_Results Visually assess for growth inhibition Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Phase Transfer Catalysis

Benzyldimethyltetradecylammonium chloride is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[3] The quaternary ammonium cation forms an ion pair with the reactant anion from the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate.

A classic example of a reaction facilitated by this catalyst is the Williamson ether synthesis.

Application in Williamson Ether Synthesis

In the Williamson ether synthesis, an alkoxide or phenoxide is reacted with an alkyl halide to form an ether. When the alkoxide/phenoxide is in an aqueous phase and the alkyl halide is in an organic phase, the reaction is often slow. Benzyldimethyltetradecylammonium chloride can significantly accelerate this reaction.

PTC_Mechanism NaOR Na⁺OR⁻ QCl_aq Q⁺Cl⁻ QOR_aq Q⁺OR⁻ QCl_aq->QOR_aq Ion Exchange R_X R'X ROR R-O-R' QCl_org Q⁺Cl⁻ Interface QOR_org Q⁺OR⁻ QOR_aq->QOR_org QOR_orgR_X QOR_orgR_X Reaction Reaction Reaction->ROR QX_org Q⁺X⁻ Reaction->QX_org Product Formation QX_aq Q⁺X⁻ QX_org->QX_aq QX_aq->QCl_aq Ion Exchange with NaCl

Mechanism of Phase Transfer Catalysis.

Analytical Methods

The characterization and quantification of benzyldimethyltetradecylammonium chloride can be performed using various analytical techniques.[5] These include:

  • Titration: Potentiometric titration is a common method for determining the concentration of quaternary ammonium compounds in formulations.[6]

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for separation and quantification.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and purity assessment. Infrared (IR) spectroscopy provides information about the functional groups present. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

Safety and Handling

Benzyldimethyltetradecylammonium chloride is a hazardous substance and should be handled with appropriate safety precautions. It can cause skin and eye irritation or burns.[1] Ingestion can be harmful.[1] It is also important to consider its environmental impact, as quaternary ammonium compounds can be toxic to aquatic life.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Benzyldimethyltetradecylammonium chloride (CAS 147228-81-7) is a versatile quaternary ammonium compound with significant utility in research and industry. Its properties as a cationic surfactant, broad-spectrum antimicrobial agent, and effective phase transfer catalyst make it a valuable tool for scientists and drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and mechanisms of action, as detailed in this guide, is crucial for its safe and effective application.

References

  • ResearchGate. (2025, August 9). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. Retrieved from [Link]

  • PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

  • PubMed. (2010). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. Retrieved from [Link]

Sources

Exploratory

Solubility and stability of benzyldimethyltetradecylammonium chloride in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Benzyldimethyltetradecylammonium Chloride in Aqueous Solutions Introduction Benzyldimethyltetradecylammonium chloride (BDT), a prominent member of the quater...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Benzyldimethyltetradecylammonium Chloride in Aqueous Solutions

Introduction

Benzyldimethyltetradecylammonium chloride (BDT), a prominent member of the quaternary ammonium compounds (QACs), is a cationic surfactant with a molecular structure that endows it with a versatile range of applications.[1][2] Its utility spans from being an active antimicrobial agent in disinfectants and antiseptics to functioning as a preservative, conditioning agent, and emulsifier in pharmaceutical and personal care products.[2][3] The efficacy and reliability of BDT in these formulations are fundamentally dependent on its behavior in aqueous systems, specifically its solubility and stability.

Understanding the physicochemical principles that govern how BDT dissolves and persists in water is not merely an academic exercise. For the researcher, scientist, or drug development professional, this knowledge is critical for optimizing formulation design, ensuring product shelf-life, predicting environmental fate, and guaranteeing consistent performance. This guide provides a detailed exploration of the aqueous solubility and stability of BDT, grounded in established scientific principles and supported by field-proven methodologies. We will delve into the causality behind its behavior, present robust protocols for its characterization, and offer insights to navigate the complexities of its application.

Core Physicochemical Properties

The molecular architecture of benzyldimethyltetradecylammonium chloride—a positively charged nitrogen atom connected to two methyl groups, a long hydrophobic tetradecyl chain, and a benzyl group—is the primary determinant of its properties.[1] This amphiphilic nature, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, is the key to its functionality.

A summary of its fundamental physicochemical properties is presented below.

PropertyValueSource
Chemical Formula C₂₃H₄₂ClN[2]
Molecular Weight 368.05 g/mol [2]
Appearance White to off-white crystalline powder or solid.[1][2][4][1][2][4]
Melting Point 60-62 °C[2][4][5]
Water Solubility >1,000 mg/L[4][5]
Octanol-Water Partition Coefficient (Log Kow) 3.91 (estimated)[4]

Aqueous Solubility: Beyond Simple Dissolution

While data sheets report a high water solubility for BDT (>1,000 mg/L), this value only tells part of the story.[4][5] The dissolution of BDT in water is a dynamic process governed by the formation of micelles, a phenomenon central to its function as a surfactant.

The Critical Micelle Concentration (CMC)

At low concentrations, BDT exists in solution as individual ions (monomers). As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) .[6] Above the CMC, the monomers spontaneously self-assemble into spherical structures called micelles, where the hydrophobic tetradecyl tails are sequestered in the core, away from water, and the hydrophilic quaternary ammonium heads form the outer surface, interacting with the aqueous environment.[6][7] This process dramatically increases the apparent solubility of the compound.

The CMC is a critical parameter for any formulation, as many properties of the solution—such as surface tension, conductivity, and detergency—change abruptly at this concentration.[6] While the precise CMC for BDT is not consistently reported and depends on experimental conditions, it is influenced by factors analogous to other QACs.[7] For instance, the presence of electrolytes (salts) in the solution can decrease the CMC by shielding the electrostatic repulsion between the positively charged head groups, thereby promoting micelle formation at lower concentrations.[7][8] Temperature also exhibits a complex, often U-shaped, relationship with the CMC.[7][9]

Figure 1. Micellization of Benzyldimethyltetradecylammonium Chloride cluster_0 Below CMC cluster_1 Above CMC a1 Monomer Micelle Micelle a1->Micelle [Concentration] > CMC a2 Monomer a2->Micelle a3 Monomer a3->Micelle a4 Monomer a4->Micelle

Caption: Self-assembly of BDT monomers into a micelle above the CMC.

Stability Profile in Aqueous Solutions

The stability of BDT is a measure of its persistence and resistance to chemical degradation under various conditions. As a quaternary ammonium salt, it is generally a stable compound.[4][10]

Hydrolytic and Thermal Stability

BDT is not expected to undergo hydrolysis in aqueous environments due to the absence of hydrolyzable functional groups like esters or amides.[5] The carbon-nitrogen bonds in the quaternary ammonium center are strong and resistant to cleavage by water.[10] The compound is stable under recommended storage conditions (e.g., room temperature, in a sealed container).[4][5] However, when heated to decomposition, it can emit toxic fumes containing nitrogen oxides and hydrogen chloride.[4][5]

Biodegradation

The environmental fate of BDT is largely dictated by its susceptibility to biodegradation. Scientific reports present a mixed picture, which is common for QACs. Some studies indicate that biodegradation can be slow, while others report more rapid degradation, with one study noting 83% degradation in 10 days.[5] This variability strongly suggests that the acclimation of microbial communities is a crucial factor in determining the rate of degradation.[5][11]

Microbial degradation pathways have been elucidated, primarily involving the cleavage of the bond between the long alkyl chain and the nitrogen atom as the initial step.[12] This is followed by a series of demethylation and oxidation reactions.

A proposed degradation pathway involves:

  • Initial Cleavage: The C-N bond is broken, releasing the tetradecyl chain and forming benzyldimethylamine.[12]

  • Oxidation & Demethylation: Subsequent reactions can form intermediates such as benzylmethylamine, benzylamine, benzaldehyde, and ultimately benzoic acid, which can be further mineralized by microorganisms.[12][13]

Figure 2. Simplified Biodegradation Pathway of BDT BDT Benzyldimethyltetradecyl- ammonium chloride BDMA Benzyldimethylamine BDT->BDMA C-N Bond Cleavage BA Benzaldehyde BDMA->BA Demethylation/ Deamination Benzoic Benzoic Acid BA->Benzoic Oxidation Further Further Degradation Benzoic->Further

Caption: Proposed microbial degradation pathway for BDT.

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized, self-validating protocols are essential. The following sections detail robust methodologies for determining the aqueous solubility and assessing the stability of BDT.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, Test No. 105, and is a gold standard for determining the saturation solubility of a compound in water.

Objective: To determine the equilibrium solubility of BDT in water at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of BDT powder to a series of glass flasks containing purified water (e.g., Milli-Q or equivalent). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is established between the dissolved and undissolved compound. A preliminary kinetics study can establish the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the same temperature for at least 24 hours to permit the settling of undissolved solids.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant of each flask. To remove any suspended microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low binding of QACs. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification: Analyze the concentration of BDT in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Charged Aerosol Detection (CAD).

  • Validation: The solubility is confirmed when the concentrations measured from samples taken at different time points during the equilibration phase (e.g., 48h and 72h) are consistent, indicating that equilibrium has been reached.

Figure 3. Workflow for Shake-Flask Solubility Assay Start Add Excess BDT to Water Equilibrate Equilibrate in Shaker Bath (e.g., 48-72h at 25°C) Start->Equilibrate Settle Settle Undissolved Solid (24h at 25°C) Equilibrate->Settle Sample Sample Supernatant Settle->Sample Filter Filter (0.22 µm) Sample->Filter Analyze Quantify by HPLC Filter->Analyze End Determine Solubility Analyze->End

Caption: Standardized workflow for solubility determination.

Protocol: Assessment of Aqueous Stability under Varying pH

This protocol outlines an accelerated stability study to understand how pH affects the chemical integrity of BDT in solution over time.

Objective: To evaluate the degradation kinetics of BDT in aqueous solutions at different pH values and temperatures.

Methodology:

  • Solution Preparation: Prepare a stock solution of BDT in purified water at a known concentration (well below its solubility limit). Use this stock to prepare buffered aqueous solutions at various pH levels (e.g., pH 4, pH 7, and pH 9). Use buffers that are known to not interfere with the analysis (e.g., phosphate, acetate).

  • Incubation: Dispense aliquots of each buffered solution into sealed glass vials and place them in temperature-controlled stability chambers at both ambient (e.g., 25 °C) and accelerated (e.g., 40 °C) conditions.

  • Time-Point Sampling: At predetermined time intervals (e.g., T=0, 1, 2, 4, 8, and 12 weeks), remove one vial from each pH/temperature condition.

  • Sample Analysis: Immediately analyze the concentration of the remaining BDT in each sample using a validated, stability-indicating HPLC method. A stability-indicating method is one that can resolve the parent BDT peak from any potential degradation products.

  • Data Analysis: Plot the natural logarithm of the BDT concentration versus time for each condition. If the plot is linear, the degradation follows first-order kinetics. The slope of the line gives the degradation rate constant (k).

  • Self-Validation: The T=0 samples serve as the baseline. The consistency of the analytical results and the clear trend in degradation over time provide internal validation of the study's integrity. The appearance of new peaks in the chromatogram corresponding to degradation products further validates the stability-indicating nature of the method.

Conclusion

Benzyldimethyltetradecylammonium chloride is a robust cationic surfactant with high aqueous solubility, a characteristic driven by its ability to form micelles above a critical concentration. It exhibits excellent chemical stability, particularly against hydrolysis, though its persistence can be influenced by elevated temperatures and microbial action. For professionals in research and drug development, a thorough understanding of these properties is paramount. The application of systematic, validated protocols to characterize its solubility and stability ensures the development of effective, reliable, and safe formulations that leverage the full potential of this versatile compound.

References

  • National Center for Biotechnology Information. "Benzyldimethyltetradecylammonium chloride." PubChem Compound Database, CID=8755. Available at: [Link]

  • Google Patents. "Method for producing alkyldimethylbenzylammonium chlorides." EP1505058A1.
  • ResearchGate. "Biodegradation and Toxicity of Alkyl Benzyl Dimethyl Ammonium Chloride in a Mixed Aerobic Culture." ResearchGate Publication. Available at: [Link]

  • ResearchGate. "Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C." ResearchGate Publication. Available at: [Link]

  • ResearchGate. "(PDF) Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride)." ResearchGate Publication. Available at: [Link]

  • ResearchGate. "Measurements and Modelling of the Micellization of Alkyl Benzyl Dimethyl Ammonium Chloride and Cetyl Trimethyl Ammonium Chloride in Various Aqueous Media at 298.15 °K." ResearchGate Publication. Available at: [Link]

  • Agilent Technologies. "Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization." Agilent Application Note. Available at: [Link]

  • PubMed. "Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K." National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. "Degradation of benzylamines during chlorination and chloramination." RSC Publishing. Available at: [Link]

  • MDPI. "Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K." MDPI Journal Article. Available at: [Link]

Sources

Foundational

A Researcher's Comprehensive Guide to the Safe Handling of Benzyldimethyltetradecylammonium Chloride Dihydrate

This guide provides an in-depth technical overview of the safety and handling protocols for benzyldimethyltetradecylammonium chloride dihydrate (CAS No. 147228-81-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety and handling protocols for benzyldimethyltetradecylammonium chloride dihydrate (CAS No. 147228-81-7). As a potent cationic surfactant and antimicrobial agent, this quaternary ammonium compound sees wide application in pharmaceutical research and development, from formulation studies to its use as a preservative.[1] Its very properties that make it effective—the ability to disrupt cell membranes—also underpin its significant health and environmental hazards. This document moves beyond rote recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the risks and the rationale behind the recommended safety procedures, tailored for the laboratory professional.

Understanding the Inherent Risks: A Physicochemical and Toxicological Profile

Benzyldimethyltetradecylammonium chloride is a quaternary ammonium salt. Its structure, featuring a positively charged nitrogen atom, a long alkyl chain (C14), two methyl groups, and a benzyl group, dictates its surfactant properties and associated hazards. This amphipathic nature allows it to interact with and disrupt the lipid bilayers of cell membranes, leading to the corrosive and toxic effects observed upon exposure.

Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary concerns for laboratory personnel are its acute toxicity, corrosivity, and environmental impact.[2][3]

  • Acute Toxicity: It is harmful if swallowed and can be harmful in contact with skin or if inhaled.[2][4] Ingestion of less than 150 grams may be fatal or cause serious damage to health.[5]

  • Skin Corrosion/Burns: Classified as causing severe skin burns (Category 1B/1C).[2][6] This is a direct result of its ability to disrupt epidermal cells.

  • Serious Eye Damage: Poses a risk of serious, irreversible eye damage (Category 1).[2][5][6] The cornea is exceptionally sensitive to the membrane-disrupting effects of this chemical.

  • Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[2][3][4] This necessitates stringent controls on its release into the environment.

Physicochemical Data

A summary of key physical and chemical properties is essential for a comprehensive risk assessment in the laboratory.

PropertyValueSource
Appearance White powder or crystalline powder[6][7]
Molecular Formula C23H44ClN·2H2O[1]
Molecular Weight 404.07 g/mol [1]
Melting Point 63 - 65 °C (145 - 149 °F)[6]
Stability Stable under standard ambient conditions (room temperature)[6][7]
Incompatibilities Strong oxidizing agents[7]
Decomposition When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[7][7]

The Core of Safety: A Risk-Based Approach to Handling

A foundational principle of laboratory safety is the "Hierarchy of Controls." This systematic approach prioritizes the most effective measures for mitigating risk. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Benzyldimethyltetradecylammonium Chloride Dihydrate Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (e.g., Use a ready-to-use, less concentrated solution) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated enclosure for weighing) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, designated work areas, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, respirator if needed) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Active Defense

Your primary objective is to prevent the compound, particularly in its powdered form, from becoming airborne or coming into contact with personnel.

  • Ventilation: Always handle the solid material in a certified chemical fume hood or a powder containment hood. This is non-negotiable. An effective exhaust ventilation system is critical to prevent the dispersion of dust.[2][8]

  • Weighing: When weighing the powder, do so within a ventilated enclosure to minimize the risk of inhaling fine particles.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe practices.

  • Designated Areas: Designate specific areas within the laboratory for handling this compound.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in work areas.[4] Always wash hands and face thoroughly after handling the substance and before leaving the laboratory.[4][6] Immediately remove and launder contaminated clothing separately.[6]

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.

Personal Protective Equipment (PPE): Your Last Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risk and in emergency situations.[2][6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The risk of severe, irreversible eye damage necessitates this level of protection.[2][6][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's specifications for breakthrough time and compatibility. Discard and replace gloves if any sign of degradation is observed.[8]

    • Lab Coat/Clothing: A lab coat is mandatory. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or suit.[2][8]

  • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N100) is required.[6][7] All respirator use must be part of a formal respiratory protection program.

Experimental Workflow: A Step-by-Step Protocol for Safe Solution Preparation

Preparing a stock solution from the solid powder is a common procedure where the risk of exposure is highest.

SolutionPrepWorkflow cluster_1 Safe Solution Preparation Workflow A 1. Preparation - Don full PPE - Verify fume hood function B 2. Weighing - Use ventilated enclosure - Tare vessel - Add powder carefully A->B C 3. Solubilization - Add solvent to powder slowly - NEVER add water/solvent to the bulk powder container B->C D 4. Transfer & Storage - Transfer to labeled, sealed container - Store locked up C->D E 5. Decontamination - Clean all equipment - Wipe down work area - Dispose of waste properly D->E

Caption: Workflow for Preparing a Solution from Powder.

Protocol:

  • Pre-Handling Checklist:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (beakers, stir bars, solvent, etc.) inside the hood.

    • Don all required PPE: safety goggles, face shield, lab coat, and appropriate gloves.

  • Weighing:

    • Inside a ventilated enclosure, place a clean, tared weigh boat or beaker on the balance.

    • Carefully transfer the required amount of benzyldimethyltetradecylammonium chloride dihydrate powder to the vessel, avoiding the creation of dust clouds.

  • Dissolution:

    • To avoid violent reactions or splashing, always add the solvent to the powder, not the other way around.[5]

    • Slowly add the desired solvent to the vessel containing the powder.

    • If necessary, use a magnetic stirrer on a low setting to aid dissolution.

  • Storage:

    • Once fully dissolved, transfer the solution to a clearly labeled, sealed, and appropriate container.

    • Store the container in a designated, locked-up location as per institutional policy.[2][6]

  • Cleanup:

    • Decontaminate all glassware and equipment used.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposables (e.g., weigh boats, gloves) as hazardous waste.

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

Immediate action is paramount. First aiders must protect themselves before assisting others.[6]

  • Inhalation: Immediately move the affected person to fresh air.[2][6] Seek emergency medical attention without delay.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[2][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][9] Call a physician immediately.[6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do so.[4][6] Continue rinsing and call an ophthalmologist or poison center immediately.[2][6]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation of the esophagus and stomach.[6][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate emergency medical attention.[2][6]

Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Prevent the spill from entering drains or waterways.[4][9]

  • Cleanup (for trained personnel only):

    • Wear full PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[7]

    • For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a container for disposal.[9]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal and Decontamination

Waste containing benzyldimethyltetradecylammonium chloride dihydrate must be treated as hazardous.

  • Waste Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[6] Do not mix with other waste.[6] All disposal must be in accordance with local, state, and federal regulations.[2][6]

  • Container Handling: Handle uncleaned containers as you would the product itself.[2][6]

Conclusion

Benzyldimethyltetradecylammonium chloride dihydrate is a valuable tool in the researcher's arsenal, but its utility is matched by its potential for harm. By understanding the chemical principles behind its hazards and rigorously applying a multi-layered safety strategy—from engineering controls to meticulous personal practices—researchers and drug development professionals can handle this compound with the high degree of care it demands, ensuring both personal safety and scientific integrity.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2024-11-19). TCI Chemicals.
  • Safety Data Sheet: Dimethyl benzyl cetylammonium chloride - Chemos GmbH&Co.KG.Chemos GmbH&Co.KG.
  • Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride - Carl ROTH. (2021-04-20). Carl ROTH.
  • Benzyldimethyltetradecylammonium chloride | C23H42N.Cl.
  • Benzyldodecyldimethylammonium chloride SDS, 139-07-1 Safety D
  • SAFETY DATA SHEET - Mr. Janitorial Supplies.Mr. Janitorial Supplies.
  • Benzyldimethyldodecylammonium chloride - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
  • Benzyldimethyltetradecylammonium chloride dihydr

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Decomposition Profile of Benzyldimethyltetradecylammonium Chloride Dihydrate

Introduction Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC dihydrate), a quaternary ammonium compound (QAC), is a cationic surfactant with a significant presence in pharmaceutical, biotechnological, and indu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC dihydrate), a quaternary ammonium compound (QAC), is a cationic surfactant with a significant presence in pharmaceutical, biotechnological, and industrial applications. Its efficacy as an antimicrobial agent, disinfectant, and phase transfer catalyst is well-established.[1] The thermal stability of BDTAC dihydrate is a critical parameter that dictates its storage, formulation, and application conditions, particularly in processes involving elevated temperatures. Understanding its thermal decomposition profile is paramount for ensuring product quality, safety, and efficacy.

This technical guide provides a comprehensive analysis of the thermal decomposition of benzyldimethyltetradecylammonium chloride dihydrate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document delves into the structural characteristics, thermal stability, decomposition pathways, and the analytical methodologies employed for its characterization.

Structural and Chemical Properties of Benzyldimethyltetradecylammonium Chloride Dihydrate

BDTAC dihydrate possesses a molecular structure characterized by a positively charged quaternary nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long C14 alkyl chain (tetradecyl). This cationic head is neutralized by a chloride anion. The "dihydrate" designation indicates the presence of two water molecules within the crystal lattice.

PropertyValueSource
Chemical Formula C₂₃H₄₂ClN · 2H₂O[2]
Molecular Weight 404.07 g/mol [2]
CAS Number 147228-81-7[2]
Appearance White to off-white powder[1]
Melting Point 63-65 °C[2]

The amphipathic nature of BDTAC, with its hydrophilic cationic head and hydrophobic tetradecyl tail, is central to its surfactant properties. The presence of water of hydration can influence its thermal stability and decomposition onset.

Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of benzalkonium chloride indicates a primary decomposition event occurring in the temperature range of 180 °C to 300 °C.[3] For the dihydrate form of BDTAC, a multi-stage decomposition is anticipated:

  • Stage 1: Dehydration: An initial weight loss is expected at temperatures below 100 °C, corresponding to the loss of the two molecules of water of hydration. The theoretical weight loss for this stage is approximately 8.91%.

  • Stage 2: Onset of Organic Decomposition: Following dehydration, the anhydrous salt remains stable until the onset of decomposition of the quaternary ammonium cation. This is likely to begin in the range of 180-200 °C.[3]

  • Stage 3: Major Decomposition: The primary weight loss event, corresponding to the fragmentation of the organic cation, will occur at higher temperatures, likely completing around 300 °C.[3] Upon heating to decomposition, it is known to emit toxic fumes of nitrogen oxides and hydrogen chloride.[3]

Differential Scanning calorimetry (DSC)

A DSC thermogram of BDTAC dihydrate would be expected to show several key thermal events:

  • Endotherm 1 (Dehydration): A broad endothermic peak corresponding to the energy required to remove the two water molecules from the crystal lattice. This would likely occur at temperatures below 100 °C.

  • Endotherm 2 (Melting): A sharp endothermic peak corresponding to the melting of the anhydrous form of the compound.

  • Exotherms (Decomposition): One or more exothermic peaks at higher temperatures (likely >200 °C) indicating the decomposition of the molecule. The exothermic nature is due to the breaking of chemical bonds and the formation of new, more stable products.

Proposed Thermal Decomposition Pathway

The thermal degradation of quaternary ammonium salts can proceed through several mechanisms, primarily nucleophilic substitution and Hofmann elimination.[4] For benzyldimethyltetradecylammonium chloride, the decomposition is likely to be a complex process involving the cleavage of the C-N bonds.

The most probable decomposition pathways are:

  • Debenzylation: Cleavage of the benzyl-nitrogen bond to form benzyl chloride and tetradecyldimethylamine. This is often the initial and most favorable pathway due to the relative stability of the benzyl carbocation.

  • Dealkylation/Demethylation: Cleavage of the tetradecyl-nitrogen or methyl-nitrogen bonds. The cleavage of the long alkyl chain can lead to the formation of 1-chlorotetradecane and benzyldimethylamine, or tetradecene via Hofmann elimination. Cleavage of a methyl group would yield methyl chloride and benzyl(methyl)tetradecylamine.

These primary decomposition products can further degrade at higher temperatures, leading to a complex mixture of smaller volatile compounds, including hydrocarbons, nitrogenous compounds, and hydrogen chloride.

To definitively identify the evolved gases at each decomposition stage, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) are indispensable.[5]

Decomposition_Pathway cluster_products Decomposition Products BDTAC Benzyldimethyltetradecylammonium Chloride Dihydrate Anhydrous Anhydrous BDTAC BDTAC->Anhydrous - 2H₂O (Dehydration) Anhydrous->Decomp_Products Δ (Initial Decomposition) Secondary_Products Secondary Decomposition Products Decomp_Products->Secondary_Products Δ (Further Fragmentation) Benzyl_Chloride Benzyl Chloride Decomp_Products->Benzyl_Chloride Tetradecyldimethylamine Tetradecyldimethylamine Decomp_Products->Tetradecyldimethylamine Chlorotetradecane 1-Chlorotetradecane Decomp_Products->Chlorotetradecane Benzyldimethylamine Benzyldimethylamine Decomp_Products->Benzyldimethylamine Tetradecene Tetradecene (Hofmann Elimination) Decomp_Products->Tetradecene

Caption: Proposed multi-stage thermal decomposition of BDTAC dihydrate.

Experimental Protocols

The following sections outline the recommended experimental protocols for the comprehensive thermal analysis of benzyldimethyltetradecylammonium chloride dihydrate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, dehydration temperature, and decomposition profile of BDTAC dihydrate by measuring weight loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of BDTAC dihydrate into a clean, tared ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and analysis time.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates for each decomposition step.

    • Determine the onset temperature of decomposition and the temperature ranges for each distinct weight loss stage.

    • Quantify the percentage weight loss for each stage and compare with theoretical values (e.g., loss of water).

TGA_Workflow start Start calibrate Calibrate TGA start->calibrate prepare_sample Weigh 5-10 mg of BDTAC Dihydrate calibrate->prepare_sample setup_instrument Set TGA Parameters (N₂ Purge, 10 °C/min, 25-600 °C) prepare_sample->setup_instrument run_analysis Run TGA Analysis setup_instrument->run_analysis acquire_data Acquire TGA and DTG Curves run_analysis->acquire_data analyze_data Analyze Data (Onset, Weight Loss %, Peak Temps) acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for TGA analysis of BDTAC dihydrate.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as dehydration, melting, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.

  • Sample Preparation: Accurately weigh 2-5 mg of BDTAC dihydrate into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate at 0 °C.

      • Heat from 0 °C to 200 °C at a rate of 10 °C/min to observe dehydration and melting.

      • For decomposition analysis, a separate run from ambient to 400 °C may be necessary.

  • Data Analysis:

    • Plot heat flow versus temperature to obtain the DSC thermogram.

    • Identify and integrate endothermic and exothermic peaks to determine peak temperatures and enthalpy changes (ΔH).

    • Correlate the observed thermal events with the weight loss stages observed in the TGA analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of BDTAC dihydrate.

Methodology:

  • Instrument Setup: Interface a pyrolyzer with a GC-MS system.

  • Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of BDTAC dihydrate into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform pyrolysis at a series of temperatures corresponding to the major decomposition stages identified by TGA (e.g., 200 °C, 250 °C, and 300 °C).

    • Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically sufficient.

  • GC-MS Conditions:

    • GC Column: Use a non-polar or medium-polarity capillary column suitable for separating a wide range of organic compounds.

    • Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) is necessary to separate the pyrolysis products.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram.

    • Compare the mass spectra of the eluted compounds with a standard mass spectral library (e.g., NIST) to identify the decomposition products.

PyGCMS_Workflow start Start prepare_sample Place 0.1-1.0 mg of BDTAC Dihydrate in Pyrolysis Cup start->prepare_sample set_pyrolysis Set Pyrolysis Temperature (e.g., 250 °C for 15s) prepare_sample->set_pyrolysis pyrolyze Pyrolyze Sample set_pyrolysis->pyrolyze separate Separate Products by GC pyrolyze->separate detect Detect Fragments by MS separate->detect analyze Identify Compounds using Mass Spectral Library detect->analyze end End analyze->end

Caption: Workflow for Py-GC-MS analysis of BDTAC dihydrate.

Conclusion

The thermal decomposition of benzyldimethyltetradecylammonium chloride dihydrate is a critical aspect of its material properties, influencing its stability, safe handling, and performance in various applications. This guide has outlined the expected thermal behavior, including a multi-stage decomposition process initiated by dehydration, followed by the degradation of the quaternary ammonium cation. The primary decomposition pathways likely involve debenzylation and dealkylation, leading to the formation of various volatile organic compounds, nitrogen oxides, and hydrogen chloride.

For a definitive and quantitative understanding of the thermal decomposition profile, a systematic approach employing TGA, DSC, and Py-GC-MS is essential. The detailed experimental protocols provided herein serve as a robust starting point for researchers and scientists to conduct these analyses, ensuring data integrity and enabling a comprehensive characterization of this important compound. Further research, particularly using hyphenated techniques, is encouraged to elucidate the precise decomposition mechanism and kinetics for the pure dihydrate form.

References

  • Thermal gravity analysis (TGA) of (A) Benzalkonium chloride (BKC), (B)... - ResearchGate. Available at: [Link]

  • Benzyldimethyltetradecylammonium chloride | C23H42ClN - PubChem. Available at: [Link]

  • Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application of benzyldimethyltetradecylammonium chloride in nanoparticle synthesis

Application Notes & Protocols Topic: The Multifaceted Role of Benzyldimethyltetradecylammonium Chloride (BDTAC) in Nanoparticle Synthesis Audience: Researchers, scientists, and drug development professionals. Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Multifaceted Role of Benzyldimethyltetradecylammonium Chloride (BDTAC) in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Simple Stabilization

Benzyldimethyltetradecylammonium chloride (BDTAC) is a quaternary ammonium-based cationic surfactant that has emerged as a highly versatile and powerful tool in the bottom-up synthesis of metallic and metal oxide nanoparticles. Its utility extends far beyond that of a simple electrostatic stabilizer. The unique molecular architecture of BDTAC, featuring a positively charged quaternary ammonium head group, a hydrophobic C14 alkyl chain, and a bulky benzyl group, allows it to serve multiple, often simultaneous, roles in a synthesis reaction. It can act as a phase transfer agent, a soft template for morphological control (structure-directing agent), and a robust capping agent to prevent aggregation and control particle growth.

This guide provides an in-depth exploration of the mechanisms behind BDTAC's efficacy and delivers field-proven protocols for its application in the synthesis of gold and magnetic nanoparticles.

Part 1: The Mechanistic Role of BDTAC in Nanoparticle Formation

The effectiveness of BDTAC hinges on its amphiphilic nature and cationic charge. In aqueous solutions, BDTAC molecules can self-assemble into micelles above their critical micelle concentration (CMC). This behavior is central to its function in nanoparticle synthesis.

1.1. Electrostatic Stabilization and Capping: The primary role of BDTAC is to adsorb onto the surface of newly formed nanoparticle nuclei. The positively charged head groups form a stable electrostatic shell around the nanoparticle. This shell introduces a high positive surface charge (zeta potential), leading to strong repulsive forces between individual nanoparticles and effectively preventing their aggregation in the colloidal solution. The long tetradecyl chains and the benzyl group provide a dense steric barrier that further enhances stability.

1.2. Structure-Directing Agent: BDTAC is not merely a passive stabilizer; it actively influences the final morphology of the nanoparticles. By selectively adsorbing onto specific crystallographic faces of the growing nanocrystal, BDTAC can alter the relative growth rates of these faces. This preferential adsorption can lead to the formation of anisotropic structures such as nanorods, nanocubes, or nanoprisms instead of simple spheres. The self-assembled micellar structures of BDTAC can also act as soft templates, confining the reaction and directing the growth of nanoparticles within their domains.

1.3. Phase Transfer and Reaction Rate Modulation: In biphasic synthesis systems, BDTAC can function as a phase transfer catalyst. It can transport anionic metal precursor ions (e.g., AuCl₄⁻) from the aqueous phase to an organic phase where the reducing agent is located, facilitating the reaction at the interface. Furthermore, the surfactant layer on the nanoparticle surface can modulate the diffusion of precursor ions to the surface, thereby controlling the rate of particle growth.

G cluster_0 BDTAC-Mediated Nanoparticle Stabilization cluster_1 BDTAC Bilayer Shell NP Nanoparticle Core (e.g., Au, Fe3O4) Head1 + Head2 + Head3 + Tail1 Repulsion Strong Electrostatic Repulsion Head1->Repulsion Tail2 Steric Steric Hindrance (Alkyl Chains) Tail2->Steric Tail3 Head3->Repulsion

Caption: Mechanism of BDTAC stabilization on a nanoparticle surface.

Part 2: Experimental Protocols

2.1. Protocol 1: Synthesis of Spherical Gold Nanoparticles (AuNPs)

This protocol details a seed-mediated growth method where BDTAC is used to control the size and stability of the resulting AuNPs.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Benzyldimethyltetradecylammonium chloride (BDTAC)

  • Ascorbic acid (AA)

  • Sodium borohydride (NaBH₄), ice-cold solution

  • Ultrapure water (18.2 MΩ·cm)

Experimental Workflow:

Caption: Workflow for BDTAC-assisted seed-mediated AuNP synthesis.

Step-by-Step Procedure:

  • Preparation of Seed Solution:

    • To 9.9 mL of 0.1 M BDTAC solution in a glass vial, add 0.1 mL of 25 mM HAuCl₄.

    • Scientist's Note: BDTAC forms a complex with the AuCl₄⁻ ions, which is crucial for controlled reduction.

    • While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.

    • The solution color will rapidly change to brownish-yellow, indicating the formation of small AuNP seeds.

    • Continue stirring for 2 hours to ensure the complete decomposition of excess NaBH₄.

  • Preparation of Growth Solution:

    • In a separate flask, mix 9.5 mL of 0.1 M BDTAC with 0.1 mL of 25 mM HAuCl₄.

    • Add 0.1 mL of 100 mM ascorbic acid. The solution should remain colorless.

    • Scientist's Note: Ascorbic acid is a weak reducing agent and will not reduce Au³⁺ to Au⁰ in the presence of the BDTAC stabilizer without the introduction of seeds to catalyze the reaction.

  • Nanoparticle Growth:

    • Inject 10-50 µL of the seed solution into the growth solution under gentle stirring.

    • The color will gradually change to a ruby red over several minutes as the nanoparticles grow. The final color depends on the particle size.

    • Allow the reaction to proceed for 30 minutes at room temperature.

  • Characterization:

    • Acquire a UV-Vis spectrum. Expect a surface plasmon resonance (SPR) peak between 520-550 nm.

    • Perform Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and size distribution.

    • Use Transmission Electron Microscopy (TEM) to visualize the morphology and confirm the core size.

Expected Results:

ParameterExpected Value Range
Hydrodynamic Diameter (DLS) 20 - 60 nm
Core Diameter (TEM) 15 - 50 nm
SPR Peak Maximum (UV-Vis) 525 - 540 nm
Zeta Potential +30 to +50 mV

2.2. Protocol 2: Synthesis of Hydrophobic Magnetic Nanoparticles (Fe₃O₄)

This protocol describes a co-precipitation method where BDTAC is used to produce stable, monodisperse Fe₃O₄ nanoparticles that are dispersible in organic solvents.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Benzyldimethyltetradecylammonium chloride (BDTAC)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Deionized water

  • Toluene

Step-by-Step Procedure:

  • Prepare Iron Precursor Solution:

    • Dissolve 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 40 mL of deionized water.

    • Scientist's Note: A 2:1 molar ratio of Fe³⁺:Fe²⁺ is critical for the formation of stoichiometric magnetite (Fe₃O₄).

    • Add 4.2 g of BDTAC to the solution and stir until fully dissolved. The solution will appear as a clear, dark yellow-orange.

  • Co-precipitation:

    • Heat the solution to 80°C in a three-neck flask under a nitrogen atmosphere with vigorous mechanical stirring.

    • Rapidly inject 10 mL of concentrated NH₄OH.

    • A black precipitate will form immediately.

    • Scientist's Note: The base (NH₄OH) induces the rapid co-precipitation of iron hydroxides, which then dehydrate to form Fe₃O₄. BDTAC immediately adsorbs onto the forming nuclei.

  • Aging and Phase Transfer:

    • Maintain the reaction at 80°C for 1.5 hours under continuous stirring.

    • Cool the solution to room temperature. Add 40 mL of toluene to the flask and stir vigorously for 1 hour.

    • The black nanoparticles will transfer from the aqueous phase to the upper toluene phase.

    • Scientist's Note: BDTAC forms a hydrophobic bilayer on the nanoparticle surface, rendering them dispersible in the nonpolar organic solvent.

  • Washing and Isolation:

    • Use a magnetic decantation process to separate the nanoparticle-containing toluene phase from the aqueous phase.

    • Wash the organic phase three times with deionized water to remove residual salts and unbound BDTAC.

    • Finally, isolate the nanoparticles by adding ethanol to precipitate them, followed by magnetic separation. Dry the resulting black powder under vacuum.

  • Characterization:

    • Confirm the crystalline structure using X-ray Diffraction (XRD).

    • Analyze the size and morphology with TEM.

    • Assess the magnetic properties using a Vibrating Sample Magnetometer (VSM).

Part 3: Troubleshooting and Final Considerations

  • Problem: Particle Aggregation.

    • Cause: Insufficient BDTAC concentration, incorrect pH, or excessive ionic strength.

    • Solution: Increase the BDTAC concentration. Ensure the pH is appropriate for maintaining a high surface charge. Use ultrapure water to minimize competing ions.

  • Problem: Wide Size Distribution.

    • Cause: Inhomogeneous nucleation, temperature fluctuations, or inefficient stirring.

    • Solution: Ensure rapid and uniform mixing of reagents. Use a stable heat source and vigorous, consistent stirring throughout the reaction. In seed-mediated methods, ensure the seed solution is monodisperse.

  • Safety: BDTAC is a surfactant and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemicals in a well-ventilated fume hood.

References

  • Jana, N. R., Gearheart, L., & Murphy, C. J. (2001). Seed-Mediated Growth Approach for Shape-Controlled Synthesis of Spheroidal and Rod-like Gold Nanoparticles Using a Surfactant Template. Langmuir, 17(22), 6782–6786. [Link]

  • Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and Growth Mechanism of Gold Nanorods (NRs) Using Seed-Mediated Growth Method. Chemistry of Materials, 15(10), 1957–1962. [Link]

  • Gole, A., & Murphy, C. J. (2004). Seed-Mediated Synthesis of Gold Nanorods: Role of the Size and Nature of the Seed. Chemistry of Materials, 16(19), 3633–3640. [Link]

  • Pérez-Juste, J., Liz-Marzán, L. M., Carnie, S., Chan, D. Y. C., & Mulvaney, P. (2005). Electric-Field-Directed Growth of Gold Nanorods in Aqueous Surfactant Solutions. Advanced Functional Materials, 15(7), 1065–1071. [Link]

  • Sahoo, Y., Goodarzi, A., Swihart, M. T., Ohulchanskyy, T. Y., Kaur, N., Furlani, E. P., & Prasad, P. N. (2005). Aqueous Synthesis of Highly Luminescent Te-Doped CdS Quantum Dots. The Journal of Physical Chemistry B, 109(9), 3879–3885. [Link]

Application

Mastering the Preparation of Benzyldimethyltetradecylammonium Chloride Solutions: A Guide for Researchers

Benzyldimethyltetradecylammonium chloride (BDTAC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of applications across the pharmaceutical and biotechnology sectors. Its utility as an ant...

Author: BenchChem Technical Support Team. Date: February 2026

Benzyldimethyltetradecylammonium chloride (BDTAC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of applications across the pharmaceutical and biotechnology sectors. Its utility as an antimicrobial agent, preservative, and conditioning agent makes it a valuable component in drug development and formulation studies.[1] This document provides a comprehensive, field-proven standard operating procedure for the preparation of BDTAC solutions, ensuring accuracy, reproducibility, and safety in your research endeavors.

Foundational Knowledge: Understanding BDTAC

BDTAC's molecular structure, featuring a positively charged nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long tetradecyl alkyl chain, imparts both hydrophilic and hydrophobic properties.[2] This amphipathic nature is central to its function as a surfactant, allowing it to reduce surface tension and act as an effective biocide and emulsifying agent.[1][2]

A thorough understanding of its physicochemical properties is paramount for accurate solution preparation.

Table 1: Physicochemical Properties of Benzyldimethyltetradecylammonium Chloride

PropertyValueSource
Synonyms Myristalkonium chloride, N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride[2]
CAS Number 139-08-2[1]
Molecular Formula C₂₃H₄₂ClN[1]
Molecular Weight 368.05 g/mol [1]
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point 56-62 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone. Limited solubility in water, which can be increased with agitation.[2][3]
Stability Stable under recommended storage conditions.[4]

The Cornerstone of Safety: Hazard Identification and Mitigation

BDTAC is a hazardous substance and must be handled with appropriate precautions to prevent harm to personnel and the environment.[5] Adherence to these safety protocols is non-negotiable.

Table 2: GHS Hazard Statements for Benzyldimethyltetradecylammonium Chloride

Hazard StatementDescriptionSource
H302 Harmful if swallowed.
H314 Causes severe skin burns and eye damage.[5]
H400 Very toxic to aquatic life.[5]
Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read_SDS Thoroughly Read Safety Data Sheet (SDS) Don_PPE Don Personal Protective Equipment (PPE) Read_SDS->Don_PPE Mandatory First Step Weigh Weigh in a Ventilated Enclosure Don_PPE->Weigh Proceed to Handling Dissolve Dissolve with Caution Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate After Preparation Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for the safe handling of BDTAC.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: When handling the powder form, a respirator may be necessary depending on the quantity and ventilation.[5]

Engineering Controls:

  • Always handle BDTAC powder in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[6]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mL of a 10 mM aqueous stock solution of BDTAC. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

  • Benzyldimethyltetradecylammonium chloride (powder, ≥99% purity)

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Appropriate PPE (see Section 2)

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of BDTAC is 368.05 g/mol .

    • To prepare 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.1 L x 368.05 g/mol = 0.36805 g

  • Weighing the Compound:

    • Causality: Accurate weighing is critical for achieving the desired final concentration.

    • Tare the analytical balance with a clean piece of weighing paper.

    • Carefully weigh approximately 0.368 g of BDTAC powder onto the weighing paper. Record the exact mass.

  • Dissolution:

    • Causality: BDTAC has limited water solubility, and its surfactant properties can lead to foaming. A controlled dissolution process is necessary.

    • Add approximately 70-80 mL of deionized water to the 100 mL volumetric flask.

    • Carefully transfer the weighed BDTAC powder into the volumetric flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution at a moderate speed. Avoid vigorous stirring that can cause excessive foaming.[3] Gentle agitation is key to dissolving the compound.[3]

    • Continue stirring until the powder is completely dissolved. This may take some time. Gentle heating (to no more than 40°C) can aid dissolution, but ensure the solution cools to room temperature before final volume adjustment.

  • Final Volume Adjustment:

    • Causality: Bringing the solution to the final volume in a volumetric flask ensures concentration accuracy.

    • Once the BDTAC is fully dissolved and the solution is at room temperature, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

Experimental Workflow Diagram:

Start Start: Prepare 100 mL of 10 mM BDTAC Calculate 1. Calculate Mass: 0.368 g BDTAC Start->Calculate Weigh 2. Weigh BDTAC (in fume hood) Calculate->Weigh Dissolve 3. Dissolve in ~70-80 mL Water (moderate stirring) Weigh->Dissolve Adjust_Volume 4. Adjust Volume to 100 mL Dissolve->Adjust_Volume Mix 5. Mix Thoroughly Adjust_Volume->Mix End End: 10 mM BDTAC Solution Mix->End

Caption: Step-by-step workflow for aqueous BDTAC solution preparation.

Protocol for Preparing a 10 mM Stock Solution in Ethanol

For applications requiring an organic solvent, ethanol is a suitable choice due to BDTAC's ready solubility.[3]

Materials:

  • Benzyldimethyltetradecylammonium chloride (powder, ≥99% purity)

  • 200 proof (absolute) ethanol

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Spatula and weighing paper

  • Appropriate PPE

Procedure:

  • Calculate and Weigh: Follow steps 1 and 2 from the aqueous solution protocol to calculate and weigh 0.368 g of BDTAC.

  • Dissolution:

    • Causality: BDTAC is readily soluble in ethanol, making the dissolution process more straightforward than in water.

    • Add approximately 70-80 mL of absolute ethanol to the 100 mL volumetric flask.

    • Transfer the weighed BDTAC powder into the flask.

    • Stir the solution until the powder is completely dissolved. This should occur more rapidly than in water.

  • Final Volume Adjustment:

    • Follow step 4 from the aqueous solution protocol, using absolute ethanol to bring the solution to the final volume.

Storage and Stability: Preserving Solution Integrity

Proper storage is crucial to maintain the efficacy and stability of your BDTAC solutions.

  • Storage Conditions: Store stock solutions in well-sealed containers at room temperature.[1] For long-term storage of aqueous solutions, refrigeration at 2-8°C can be considered to minimize any potential microbial growth, although BDTAC itself is an antimicrobial. For solutions in organic solvents, ensure the container is tightly sealed to prevent evaporation.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5] Do not mix BDTAC solutions with other cleaning products or unknown substances.[7]

  • Shelf Life: While BDTAC is stable, it is good laboratory practice to prepare fresh solutions for critical experiments. For routine use, stock solutions can typically be stored for several weeks. Always visually inspect for any precipitation or discoloration before use.

Conclusion

This guide provides a detailed and safety-conscious framework for the preparation of benzyldimethyltetradecylammonium chloride solutions. By understanding the chemical properties of BDTAC and adhering to these protocols, researchers can ensure the preparation of accurate and reproducible solutions for their drug development and scientific investigations.

References

  • National Center for Biotechnology Information. (n.d.). Benzyldimethyltetradecylammonium chloride. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Benzalkonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides.
  • Google Patents. (n.d.). CN103896781A - Preparation method of benzyltriethylammonium chloride.
  • Chemical Safety Facts. (n.d.). Quaternary Ammonium Compounds (Quats). Retrieved from [Link]

Sources

Method

Use of benzyldimethyltetradecylammonium chloride in micellar catalysis reactions

Initiating Search Strategy I'm starting with focused Google searches about benzy ldimethyltetradecylammonium chloride (BDTAC). My initial aim is to understand its cationic surfactant properties and critical micelle conce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches about benzy ldimethyltetradecylammonium chloride (BDTAC). My initial aim is to understand its cationic surfactant properties and critical micelle concentration, gathering relevant data. I'm exploring different search parameters for thoroughness and precision.

Refining Search Queries

I'm now expanding my Google searches. I've added parameters focusing on specific applications of BDTAC in micellar catalysis and identifying catalyzed reaction types like hydrolysis. I'm also looking for published protocols and theoretical principles. I want to build a solid foundation of information for the application note.

Expanding Search Parameters

I'm now focusing my Google searches on BDTAC, specifically targeting its properties as a cationic surfactant, CMC, and use in micellar catalysis. I'm expanding my search terms to encompass different reactions, like hydrolysis, oxidation, and condensation, aiming for published protocols and theoretical underpinnings. I'm delving into mechanisms like substrate partitioning and transition state stabilization.

Application

Application Note: High-Fidelity Determination of the Critical Micelle Concentration (CMC) of Benzyldimethyltetradecylammonium Chloride (BDTAC)

For: Researchers, scientists, and drug development professionals engaged in the characterization of surfactants and formulation development. Introduction: The Critical Role of Micellization in Advanced Formulations Benzy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization of surfactants and formulation development.

Introduction: The Critical Role of Micellization in Advanced Formulations

Benzyldimethyltetradecylammonium chloride (BDTAC) is a cationic quaternary ammonium surfactant with significant applications in drug delivery, antimicrobial formulations, and as a phase transfer catalyst.[1][2][3] Its amphiphilic nature—possessing a hydrophilic benzyl-dimethylammonium head group and a long hydrophobic tetradecyl tail—drives its self-assembly in aqueous solutions into organized colloidal structures known as micelles.[4][5] This spontaneous aggregation occurs above a specific concentration, the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical behavior and functional efficacy of the surfactant.[6][7]

Accurate determination of the CMC is paramount in drug development. Above the CMC, surfactants can solubilize poorly water-soluble drugs within the hydrophobic core of the micelles, enhancing bioavailability.[4] The CMC value is sensitive to the surrounding environment, including temperature, pH, and the presence of electrolytes, making its precise measurement under specific formulation conditions a critical step in quality control and product development.[6][8]

This application note provides a detailed guide to the experimental determination of the CMC of BDTAC using two robust and widely adopted methods: Conductivity Measurement and Tensiometry (Surface Tension Measurement) . A third, highly sensitive method, Fluorescence Probe Spectroscopy , is also detailed for applications requiring enhanced precision. The protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental procedures and the underlying scientific principles.

Physicochemical Properties of BDTAC

A foundational understanding of BDTAC's properties is essential for designing an accurate CMC determination experiment.

PropertyValueSource
Chemical Formula C₂₃H₄₂ClN[9]
Molecular Weight 368.0 g/mol [9]
Type Cationic Surfactant[2][5]
Appearance White to off-white solid or viscous liquid[5]
Key Applications Antimicrobial agent, surfactant, phase transfer catalyst[1][3]

Method 1: Conductometric Determination of CMC

Principle of Measurement

The conductometric method is particularly well-suited for ionic surfactants like BDTAC.[6] The principle hinges on the differential contribution of surfactant monomers and micelles to the overall conductivity of the solution.[10]

  • Below the CMC: BDTAC exists primarily as individual, mobile ions (Benzyldimethyltetradecylammonium⁺ and Cl⁻). As the concentration of BDTAC increases, the number of charge carriers rises, leading to a linear increase in the specific conductivity of the solution.[6][10]

  • At and Above the CMC: Surfactant monomers aggregate to form micelles. While the micelles carry a charge, their mobility is significantly lower than that of the individual ions due to their larger size and the counter-ions that associate with their surface.[10] Consequently, the rate of increase in conductivity with surfactant concentration (the slope of the conductivity vs. concentration plot) decreases sharply.[6][11]

The CMC is determined graphically as the point of intersection of the two linear segments of the conductivity versus concentration plot.[11]

Experimental Workflow: Conductometry

conductometry_workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare concentrated BDTAC stock solution prep_series Create a dilution series of BDTAC solutions prep_stock->prep_series equilibrate Equilibrate solution to 25°C prep_series->equilibrate measure_cond Measure specific conductivity (κ) equilibrate->measure_cond record_data Record κ for each concentration measure_cond->record_data plot_data Plot κ vs. [BDTAC] record_data->plot_data fit_lines Perform linear regression on pre- and post-CMC data plot_data->fit_lines find_cmc Determine CMC at the intersection of the two lines fit_lines->find_cmc

Caption: Workflow for CMC determination using conductometry.

Detailed Protocol: Conductometry

Materials and Instrumentation:

  • Benzyldimethyltetradecylammonium chloride (BDTAC), high purity

  • Deionized water (conductivity < 2 µS/cm)

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Digital conductometer with a temperature probe

  • Thermostatically controlled water bath or magnetic stirrer with temperature control

  • Glass beaker

Procedure:

  • Stock Solution Preparation: Accurately weigh a sufficient amount of BDTAC to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 10 mM). Dissolve it in deionized water in a volumetric flask. Rationale: A concentrated stock solution allows for precise preparation of dilutions and minimizes weighing errors.

  • Instrument Calibration: Calibrate the conductometer according to the manufacturer's instructions using standard KCl solutions. Ensure the temperature probe is functioning correctly.

  • Experimental Setup: Place a known volume of deionized water (e.g., 50 mL) into a clean, thermostated beaker. Allow the water to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) with gentle stirring. Rationale: Conductivity is highly temperature-dependent; maintaining a constant temperature is crucial for accuracy.[8]

  • Titration and Measurement:

    • Immerse the conductivity probe in the deionized water and record the initial conductivity.

    • Make small, sequential additions of the BDTAC stock solution to the beaker using a micropipette. After each addition, allow the solution to stabilize for 1-2 minutes before recording the conductivity and temperature.

    • Continue this process, ensuring a sufficient number of data points are collected both below and above the CMC transition region. Aim for at least 10-15 data points on either side of the inflection point.

  • Data Analysis:

    • Calculate the precise concentration of BDTAC in the beaker after each addition.

    • Plot the specific conductivity (κ) as a function of the BDTAC concentration.

    • Identify the two distinct linear regions in the plot. Perform a linear regression for the data points in each region.

    • The CMC is the concentration at which the two regression lines intersect.

Method 2: Tensiometric Determination of CMC

Principle of Measurement

Tensiometry is a classic and direct method for CMC determination.[7] It relies on the surface-active nature of surfactants.

  • Below the CMC: BDTAC monomers preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This disrupts the cohesive energy of water at the surface, causing a sharp decrease in surface tension as the surfactant concentration increases.[6][12]

  • At and Above the CMC: The air-water interface becomes saturated with BDTAC monomers.[7] Any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further populating the interface. As a result, the surface tension remains relatively constant above the CMC.[6][12]

The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of concentration shows a distinct break point.[12]

Experimental Workflow: Tensiometry

tensiometry_workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_solutions Prepare a series of BDTAC solutions of known concentrations setup_tensiometer Set up and calibrate the tensiometer prep_solutions->setup_tensiometer measure_st Measure surface tension of each solution (e.g., Du Noüy ring) setup_tensiometer->measure_st record_data Record ST for each concentration measure_st->record_data plot_data Plot Surface Tension vs. log([BDTAC]) record_data->plot_data fit_lines Perform linear regression on the two distinct sections of the plot plot_data->fit_lines find_cmc Determine CMC at the intersection of the two lines fit_lines->find_cmc

Caption: Workflow for CMC determination using tensiometry.

Detailed Protocol: Tensiometry

Materials and Instrumentation:

  • BDTAC, high purity

  • Deionized water

  • A series of volumetric flasks and pipettes (Class A)

  • Digital Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Thermostated sample vessel

  • Glassware cleaned with a suitable procedure (e.g., washing with chromic acid or plasma cleaning) to remove any surface-active impurities.

Procedure:

  • Solution Preparation: Prepare a series of BDTAC solutions in deionized water, with concentrations spanning a range well below and above the expected CMC.[6] A logarithmic distribution of concentrations can be efficient. Rationale: Unlike the titration method in conductometry, tensiometry typically uses discrete solutions to avoid complicating factors from continuous addition.

  • Instrument Setup and Calibration:

    • Ensure the Du Noüy ring or Wilhelmy plate is meticulously cleaned (e.g., by flaming to red heat for a platinum ring) to remove any contaminants.

    • Calibrate the instrument with deionized water (surface tension ≈ 72.8 mN/m at 20°C).

  • Measurement:

    • Start with the most dilute BDTAC solution. Place it in the thermostated vessel and allow it to reach thermal equilibrium.

    • Measure the surface tension according to the instrument's operating procedure.[13] It is crucial to ensure the ring/plate is properly positioned at the interface.

    • Repeat the measurement for each concentration, moving from the most dilute to the most concentrated. Rationale: This sequence minimizes the risk of cross-contamination from more concentrated solutions.

    • Thoroughly rinse the vessel and the ring/plate with deionized water between samples.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the BDTAC concentration (log C).

    • The resulting plot will show two linear regions.[13] The first region will have a steep negative slope, and the second region, above the CMC, will be nearly horizontal.

    • The CMC is determined from the intersection of the two lines fitted to these regions.[12]

Method 3: Fluorescence Probe Spectroscopy

Principle of Measurement

This technique offers high sensitivity and utilizes an environmentally sensitive fluorescent probe, such as pyrene.[14][15] The fluorescence emission spectrum of pyrene is highly dependent on the polarity of its local microenvironment.[4]

  • Below the CMC: In the polar aqueous environment, pyrene exhibits a characteristic emission spectrum.

  • At and Above the CMC: As micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic core of the micelles.[4][16] This change from a polar to a nonpolar environment causes a significant shift in the fluorescence intensity of certain vibronic bands in the pyrene emission spectrum.[6]

Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is monitored. This I₁/I₃ ratio is high in polar environments and decreases significantly when pyrene moves into the nonpolar micellar core. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[4]

Detailed Protocol: Fluorescence Spectroscopy

Materials and Instrumentation:

  • BDTAC, high purity

  • Pyrene (fluorescence grade)

  • Spectrofluorometer

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

  • Ethanol or acetone (for preparing pyrene stock solution)

Procedure:

  • Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent like ethanol (e.g., 0.5 mM).[15] Rationale: Pyrene has very low aqueous solubility, so a stock in a miscible organic solvent is necessary for its introduction into the aqueous samples.

  • Sample Preparation:

    • Prepare a series of BDTAC solutions in deionized water, spanning the expected CMC range.

    • To a constant volume of each BDTAC solution (e.g., 3 mL in a cuvette), add a very small, fixed volume of the pyrene stock solution (e.g., 1-2 µL). The final pyrene concentration should be low (e.g., ~1 µM) to avoid excimer formation. The final concentration of the organic solvent should be negligible (<0.1%) to not affect micellization.

    • Mix each sample thoroughly and allow it to equilibrate.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~334 nm.[17]

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • From each spectrum, record the fluorescence intensities of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).

  • Data Analysis:

    • Calculate the intensity ratio (I₁/I₃) for each BDTAC concentration.

    • Plot the I₁/I₃ ratio as a function of the BDTAC concentration or log(concentration).

    • The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of tangents drawn from the pre- and post-micellar regions.[6]

Summary of Methods and Expected Results

MethodPrincipleTypical PlotCMC DeterminationKey AdvantagesConsiderations
Conductometry Change in mobility of charge carriersSpecific Conductivity vs. ConcentrationIntersection of two linear slopesExcellent for ionic surfactants; simple instrumentation.Not suitable for non-ionic surfactants; sensitive to temperature.[6]
Tensiometry Saturation of the air-water interfaceSurface Tension vs. log(Concentration)Intersection of two linear slopesDirect measurement of surface activity; applicable to all surfactants.Highly sensitive to impurities; can be time-consuming.[7][10]
Fluorescence Partitioning of a probe into the micellar coreI₁/I₃ Ratio vs. ConcentrationInflection point of a sigmoidal curveVery high sensitivity; requires small sample volumes.[14][15]The probe itself can slightly alter the CMC; potential for light scattering issues.[18]

Conclusion

The determination of the Critical Micelle Concentration is a non-negotiable step in the characterization of surfactants like BDTAC for applications in research and drug development. The choice of method depends on the specific requirements of the study, the nature of the surfactant, and the available instrumentation.

For the cationic surfactant BDTAC, the conductometric method offers a robust, straightforward, and reliable approach. Tensiometry provides a direct and fundamental measurement of surface activity and serves as an excellent primary or confirmatory method. For studies demanding the highest sensitivity, particularly at very low CMC values, fluorescence probe spectroscopy is the method of choice. By carefully following the detailed protocols outlined in this note, researchers can confidently and accurately determine the CMC of BDTAC, ensuring a solid foundation for formulation development and mechanistic studies.

References

  • Agilent Technologies. (2013). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies Application Note. Retrieved from [Link]

  • Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). Retrieved from [Link]

  • Chen, Y., & Shamsi, S. A. (2020). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Electrophoresis, 41(1-2), 125-133. Retrieved from [Link]

  • Szafraniec, J., et al. (2017). Measurement of Critical Micelle Concentration. IntechOpen. Retrieved from [Link]

  • Univerzita Pardubice. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

  • Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2021). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 17(10), 2893-2905. Retrieved from [Link]

  • Ghasemi, S., et al. (2015). Experimental Study of CMC Evaluation in Single and Mixed Surfactant Systems, Using the UV–Vis Spectroscopic Method. Journal of Surfactants and Detergents, 18, 989-997. Retrieved from [Link]

  • Zou, Y., Ma, D., & Wang, Y. (2019). The PROTAC technology in drug development. Cell Biochemistry and Function, 37(1), 21-30. Retrieved from [Link]

  • AHP Chemical. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyldimethyltetradecylammonium chloride. PubChem Compound Database. Retrieved from [Link]

  • Bera, A., et al. (2022). PROTAC -An Outstanding Promising Technology in Drug Development and Cancer Therapy: a Review. ResearchGate. Retrieved from [Link]

  • Cell Signaling Technology. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. Retrieved from [Link]

  • Pool, R., & Bolhuis, P. G. (2005). Determination of the critical micelle concentration in simulations of surfactant systems. The Journal of Physical Chemistry B, 109(13), 6650-6657. Retrieved from [Link]

  • Chen, Y., & Shamsi, S. A. (2020). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Electrophoresis, 41(1-2), 125-133. Retrieved from [Link]

  • Sharma, D., et al. (2020). Application of PROTAC Technology in Drug Development. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, July 5). What is the best method to determine Critical Micelle concentration (CMC) of a polymer? Retrieved from [Link]

  • Zhang, X., Jackson, J. K., & Burt, H. M. (1996). Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique. Journal of Biochemical and Biophysical Methods, 31(3-4), 145-150. Retrieved from [Link]

  • ResearchGate. (2014, May). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. Retrieved from [Link]

  • BioCorteX. (2024, October 9). Unlocking ADC drug development to improve clinical trial success. Retrieved from [Link]

  • Wang, Z., et al. (2014). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 444, 239-243. Retrieved from [Link]

  • Lin, T.-J. (2023, April 29). Determination of Critical Micelle Concentration (CMC) by Dye Titration [Surface and Colloid Science]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]

  • Kibron. (n.d.). Critical Micelle Concentration. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyldimethyltetradecylammonium Chloride (BDTAC)

A-Z Index of Questions Section 1: Foundational Concepts & FAQs This section addresses the fundamental principles governing the activity of Benzyldimethyltetradecylammonium Chloride (BDTAC), a type of quaternary ammonium...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Index of Questions

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the activity of Benzyldimethyltetradecylammonium Chloride (BDTAC), a type of quaternary ammonium compound (QAC), with a focus on how pH influences its primary functions.

FAQ 1: What is the primary mechanism of action for BDTAC as an antimicrobial agent?

Benzyldimethyltetradecylammonium chloride is a cationic surfactant.[1] Its primary antimicrobial action is the disruption of microbial cell membranes.[2][3] The molecule has a positively charged nitrogen "head" and a long, hydrophobic (lipophilic) alkyl "tail".[1]

The mechanism involves a multi-step process:

  • Adsorption and Electrostatic Interaction: Bacterial cell surfaces are typically negatively charged. The positively charged cationic head of BDTAC is electrostatically attracted to the negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]

  • Hydrophobic Interaction: The long tetradecyl tail penetrates and inserts into the hydrophobic core of the cell's lipid bilayer membrane.[1][2]

  • Membrane Disruption: This insertion disrupts the organized structure of the membrane, leading to a loss of integrity.[2][3][4] This damage causes leakage of essential intracellular components like potassium ions and other vital cell constituents, ultimately leading to cell death.[1][2]

FAQ 2: How does pH generally affect the antimicrobial activity of BDTAC?

The pH of a BDTAC solution is a critical factor that can significantly modulate its effectiveness. As a quaternary ammonium compound, BDTAC possesses a permanently charged cationic head, meaning it remains positively charged regardless of the solution's pH.[5] However, pH influences the target microorganism and the surrounding environment.

Generally, QACs like BDTAC exhibit greater antibacterial and bactericidal effects in alkaline environments.[6] The primary reason is that the surface of bacterial cells tends to become more negatively charged at a higher pH.[7] This increased negative charge enhances the initial electrostatic attraction between the cationic BDTAC and the bacterial cell, which is the crucial first step in its antimicrobial action.

FAQ 3: Is BDTAC stable across a wide pH range?

BDTAC and other QACs are generally considered stable and are not significantly affected by pH in terms of their chemical structure.[8] They are unreactive toward most acids.[5] However, extreme pH conditions, particularly highly alkaline environments (e.g., pH > 10.5-12), can lead to the decomposition of some QACs over time, a phenomenon known as Hofmann elimination, although this requires harsh conditions.[5][9] For most practical applications in disinfectant and biocide formulations, the molecule itself is stable within a functional pH range (e.g., 4.0 to 10.5).[9]

Section 2: Troubleshooting Efficacy Issues

This section provides guidance for researchers encountering unexpected or suboptimal results in their experiments involving BDTAC.

Question: My BDTAC solution shows reduced antimicrobial efficacy at a pH below 7. What is the likely cause?

Answer:

While BDTAC remains cationic at acidic pH, the reduced efficacy is likely due to factors related to the target organism and the formulation, rather than the BDTAC molecule itself.

  • Causality 1: Reduced Electrostatic Attraction. At lower pH values, the concentration of protons (H+) in the solution is high. These protons can neutralize some of the negative charges on the bacterial cell surface by protonating anionic groups (e.g., carboxylates). This reduction in the net negative charge of the cell wall weakens the initial electrostatic attraction to the cationic BDTAC, hindering the first step of its antimicrobial action.

  • Causality 2: Interference from Formulation Components. If your formulation contains anionic excipients (e.g., certain thickeners, detergents like sodium lauryl sulfate, or suspending agents), they can interact with the cationic BDTAC. This interaction can form an insoluble complex or an inactive salt, reducing the concentration of free, active BDTAC available to act on the microbes. This effect can sometimes be exacerbated by pH changes.

Troubleshooting Steps:

  • Verify pH of Final Solution: Always measure the pH of the final, diluted, ready-to-use solution, not just the concentrate.

  • Measure Microbial Surface Charge (Zeta Potential): If equipped, measure the zeta potential of your target microorganism in buffers of varying pH. This will empirically confirm the relationship between pH and the surface charge that is critical for BDTAC binding.

  • Review Formulation for Antagonists: Scrutinize your formulation for any anionic components. Perform a simple compatibility test by mixing the BDTAC solution with each excipient individually and observing for precipitation or cloudiness.

  • Conduct a pH-Activity Profile: Run a standardized microbial efficacy test (e.g., a suspension time-kill assay) on your BDTAC solution buffered at various pH levels (e.g., 5, 7, 9) to determine the optimal pH for your specific application and target microbe.

Question: We observed a significant drop in BDTAC's effectiveness in hard water. Is this related to pH?

Answer:

This is a classic issue of interference, and while not directly a pH effect, it is often linked to the composition of the diluent. Quaternary ammonium salt disinfectants can be negatively impacted by water hardness.[6]

  • Causality: Interaction with Divalent Cations. Hard water is characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). While BDTAC itself is cationic, the theory is that these divalent cations can compete with BDTAC for binding sites on the negatively charged bacterial surface. More significantly, they can interact with other components in the formulation or with the chloride counter-ion, potentially reducing the overall activity. Some QACs can react with metal ions in high-hardness water, which reduces the effective concentration of the disinfectant.[6]

Troubleshooting Steps:

  • Use Purified Water for Dilution: As a control and best practice, prepare your disinfectant solutions using distilled, deionized, or RO water to eliminate the variable of water hardness.[6]

  • Incorporate a Chelating Agent: If using tap water is unavoidable, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your formulation. EDTA will bind (chelate) the hard water ions, preventing them from interfering with the BDTAC.

  • Increase BDTAC Concentration: In some cases, a higher concentration of BDTAC may be needed to overcome the effects of hard water. This should be validated through efficacy testing.

Section 3: Formulation & Stability Challenges

Question: My BDTAC-based formulation becomes cloudy or precipitates when I adjust the pH to an alkaline range. What is happening?

Answer:

This instability is almost always due to an interaction between the BDTAC and another component in your formulation that is sensitive to pH changes.

  • Causality 1: pH-Dependent Solubility of Other Ingredients. Your formulation may contain an acidic ingredient that is soluble at neutral or low pH but becomes insoluble and precipitates out as the pH becomes alkaline. This precipitate can physically entrap BDTAC molecules, reducing their availability.

  • Causality 2: Interaction with Anionic Polymers. Many formulations use anionic polymers as thickeners or stabilizers (e.g., carbomers, acrylic acid polymers). At low pH, these polymers are often uncharged. As the pH is raised, they become negatively charged (anionic). This negatively charged polymer will then readily interact with the positively charged BDTAC, forming an insoluble polyelectrolyte complex, which is observed as cloudiness or precipitation.

Troubleshooting Workflow:

G start Cloudiness observed at alkaline pH check_ph Verify pH of final formulation and each component solution start->check_ph check_anionic Are there anionic polymers (e.g., carbomers) or surfactants (e.g., SLS) in the formula? check_ph->check_anionic is_yes Yes check_anionic->is_yes Yes is_no No check_anionic->is_no No cause_polymer Likely Cause: Interaction between cationic BDTAC and newly anionic polymer. is_yes->cause_polymer cause_solubility Potential Cause: Another ingredient has low solubility at high pH. is_no->cause_solubility solution_polymer Solution: 1. Replace with non-ionic polymer. 2. Use a cationic-compatible thickener. 3. Adjust order of addition. cause_polymer->solution_polymer solution_solubility Solution: 1. Identify and replace the ingredient. 2. Add a solubilizer or co-solvent. cause_solubility->solution_solubility

Caption: Troubleshooting workflow for BDTAC formulation instability at alkaline pH.

Section 4: Experimental Protocols

This section provides a standardized protocol for evaluating the impact of pH on the bactericidal activity of BDTAC.

Protocol: pH-Dependent Suspension Time-Kill Test

This protocol is designed to determine the rate and extent of bactericidal activity of a BDTAC solution at different pH values.

1. Materials & Reagents:

  • Benzyldimethyltetradecylammonium chloride (BDTAC) stock solution (e.g., 1% w/v in sterile deionized water).

  • Test microorganism (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739).

  • Sterile buffer solutions:

    • pH 5.0 (e.g., Citrate buffer)

    • pH 7.2 (e.g., Phosphate Buffered Saline, PBS)

    • pH 9.0 (e.g., Carbonate-bicarbonate buffer)

  • Sterile hard water (optional, for interference testing).

  • Neutralizer solution validated for BDTAC (e.g., D/E Neutralizing Broth, Letheen Broth).

  • Standard Plate Count Agar (PCA) or Tryptic Soy Agar (TSA).

  • Sterile deionized water.

  • Calibrated pH meter, incubator, vortex mixer, sterile pipettes, and tubes.

2. Experimental Procedure:

Step 1: Preparation of Test Suspensions

  • Prepare a 24-hour culture of the test microorganism in a suitable broth.

  • Harvest the cells by centrifugation, wash twice with sterile PBS (pH 7.2), and resuspend in the same buffer.

  • Adjust the suspension turbidity to achieve a final concentration of approximately 1.5–5.0 x 10⁸ CFU/mL. This will be your stock microbial suspension.

Step 2: Preparation of BDTAC Test Solutions

  • For each pH to be tested (5.0, 7.2, 9.0), prepare the BDTAC working solution.

  • For a target test concentration of 100 ppm BDTAC, add 1 part of 1% BDTAC stock to 99 parts of the desired sterile buffer. For example, mix 1 mL of 1% BDTAC stock with 99 mL of sterile pH 5.0 buffer.

  • Prepare a "buffer only" control for each pH value.

  • Verify the final pH of each test solution using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH.

Step 3: Exposure (Time-Kill Assay)

  • Label sterile tubes for each pH, each time point (e.g., 1, 5, 15 minutes), and controls.

  • Add 9.9 mL of the pH-adjusted BDTAC solution (or buffer control) to each corresponding tube.

  • Equilibrate the tubes to the test temperature (e.g., 25°C).

  • At time t=0, add 0.1 mL of the stock microbial suspension to the first tube. Vortex immediately for 3-5 seconds. This creates a 1:100 dilution.

  • Start a timer. Repeat for all test and control tubes.

Step 4: Neutralization and Plating

  • At each specified contact time (e.g., 1 minute), transfer 1.0 mL of the BDTAC-microbe mixture into a tube containing 9.0 mL of validated neutralizer broth. This stops the antimicrobial action.

  • Perform serial 10-fold dilutions of the neutralized suspension in sterile diluent (e.g., PBS).

  • Plate 1.0 mL or 0.1 mL of appropriate dilutions onto duplicate PCA/TSA plates.

Step 5: Incubation and Enumeration

  • Incubate plates at 35-37°C for 24-48 hours.

  • Count the colonies on plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and pH.

3. Data Analysis & Interpretation:

  • Calculate Log Reduction:

    • Log Reduction = Log₁₀(Initial CFU/mL in control) - Log₁₀(CFU/mL after BDTAC exposure)

  • Summarize Data: Present the log reduction values in a table for easy comparison.

Table 1: Example Data Summary for BDTAC Efficacy vs. pH

pH of SolutionContact Time (min)Log₁₀ Reduction (S. aureus)Log₁₀ Reduction (E. coli)
5.011.51.1
5.052.82.2
7.213.12.9
7.25>5.04.8
9.01>5.04.5
9.05>5.0>5.0

A valid test requires that the neutralizer is confirmed to be effective and non-toxic to the microorganisms and that the initial microbial count falls within the acceptable range.

References

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.
  • Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens.PubMed.
  • Efficacy of Alkyl Dimethyl Benzyl Ammonium Chloride on Suppression of Physalospora vaccinii in Laboratory Assays.
  • Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance.
  • Benzyldimethyltetradecylammonium chloride | C23H42N.Cl.PubChem.
  • Benzyldimethyltetradecylammonium Chloride Anhydrous.CymitQuimica.
  • Effect of the pH on the Antibacterial Potential and Cytotoxicity of Different Plasma-Activated Liquids.
  • Antibacterial efficacy of quaternary ammonium compounds (QACs) against Enterococcus faecalis in endodontic infections: a systematic review and meta-analysis.
  • Benzyldimethyltetradecylammonium chloride | 139-08-2.ChemicalBook.
  • High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis.
  • Effect of disinfectant residual, pH, and temperature on microbial abundance in disinfected drinking water distribution systems.RSC Publishing.
  • Pros and Cons of Quaternary Ammonium Disinfectants.Labinsights.
  • Benzyldimethyltetradecylammonium chloride | B97909.MedChemExpress.
  • Quaternary ammonium c
  • Impact of pH on citric acid antimicrobial activity against Gram-negative bacteria.
  • Effect of disinfectant residual, pH, and temperature on microbial abundance in disinfected drinking water distribution systems.Environmental Science: Water Research & Technology (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Benzyldimethyltetradecylammonium Chloride

For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and excipients is paramount. Benzyldimethyltetradecylammonium chloride (BDT), a quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and excipients is paramount. Benzyldimethyltetradecylammonium chloride (BDT), a quaternary ammonium compound with wide-ranging applications as an antimicrobial agent and surfactant, is no exception. Ensuring its purity is critical for efficacy, safety, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized BDT, complete with experimental protocols and supporting data.

The Criticality of Purity in Benzyldimethyltetradecylammonium Chloride

Benzyldimethyltetradecylammonium chloride, also known as myristalkonium chloride, is a cationic surfactant with a long hydrophobic tetradecyl chain and a hydrophilic quaternary ammonium head group. This amphipathic nature underpins its utility as a potent antimicrobial agent, disinfectant, and preservative in pharmaceutical and cosmetic formulations. However, the synthesis of BDT, typically through the quaternization of N,N-dimethyltetradecylamine with benzyl chloride, can introduce a variety of impurities that may impact its performance and safety.

Potential impurities can include unreacted starting materials (e.g., benzyl chloride, tertiary amines), by-products from side reactions (e.g., benzyl alcohol, benzaldehyde), and homologs of BDT with varying alkyl chain lengths. The presence of these impurities can alter the compound's antimicrobial efficacy, physical properties, and toxicity profile. Therefore, a robust analytical strategy to validate the purity of synthesized BDT is not just a quality control measure but a fundamental aspect of product development.

A Comparative Analysis of Purity Validation Methodologies

A multi-faceted approach, employing a combination of classical and instrumental techniques, is essential for a comprehensive purity assessment of BDT. Each method offers unique advantages in terms of specificity, sensitivity, and the type of information it provides.

Table 1: Comparison of Analytical Methods for Benzyldimethyltetradecylammonium Chloride Purity Validation
Analytical Method Principle Information Provided Advantages Limitations Typical Purity Specification
Two-Phase Titration Partitioning of an ion-pair complex between an aqueous and an organic phase with a colorimetric endpoint.Total active quaternary ammonium compound content.Simple, cost-effective, and accurate for determining total cationic surfactant content.Non-specific; does not differentiate between BDT and other quaternary ammonium homologs.>98%
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of BDT from impurities based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Quantification of BDT and its UV-active impurities (e.g., benzyl chloride, benzaldehyde).High specificity, sensitivity, and ability to resolve and quantify individual components.Requires more expensive equipment and skilled operators compared to titration.BDT: >99.0%; Benzyl chloride: <0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure.Structural confirmation of BDT and identification of impurities with distinct NMR signals.Provides unambiguous structural information and can quantify components without the need for individual reference standards (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra may require expert interpretation.Conforms to reference spectrum
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound's functional groups.Confirmation of functional groups present in BDT and detection of gross impurities with different functional groups.Rapid, non-destructive, and provides characteristic spectral fingerprints.Not suitable for quantifying low levels of impurities; limited specificity for structurally similar compounds.Conforms to reference spectrum
Mass Spectrometry (MS) Ionization of molecules and their separation based on their mass-to-charge ratio.Confirmation of molecular weight and identification of impurities by their mass.High sensitivity and specificity, particularly when coupled with a separation technique like LC or GC.Can be complex to interpret; matrix effects can influence ionization efficiency.Conforms to expected mass spectrum

Experimental Protocols for Key Validation Techniques

The following protocols provide detailed, step-by-step methodologies for the most critical experiments in validating the purity of synthesized BDT.

Two-Phase Titration for Total Active Content

This method is a classic and reliable approach for determining the total percentage of active quaternary ammonium compounds.

Principle: A known amount of the BDT sample is dissolved in water and titrated with a standardized anionic surfactant solution (e.g., sodium dodecyl sulfate) in the presence of a mixed indicator and an immiscible organic solvent (e.g., chloroform). The endpoint is indicated by a color change in the organic phase.

Experimental Protocol:

  • Preparation of Reagents:

    • Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution.

    • Mixed Indicator Solution: Dissolve 0.5 g of dimidium bromide and 0.25 g of methylene blue in 250 mL of warm ethanol.

    • Acid Solution: Mix 100 mL of 2.5 M sulfuric acid with 900 mL of deionized water.

  • Titration Procedure:

    • Accurately weigh approximately 0.1 g of the synthesized BDT into a 250 mL glass-stoppered flask.

    • Add 25 mL of deionized water, 10 mL of the acid solution, and 15 mL of chloroform.

    • Add 1 mL of the mixed indicator solution.

    • Titrate with the standardized 0.004 M SDS solution, shaking vigorously after each addition and allowing the layers to separate.

    • The endpoint is reached when the pink color of the chloroform layer is completely discharged, and the layer becomes a grayish-blue.

  • Calculation:

    • % Active Content = (V × M × MW) / (W × 10)

      • V = Volume of SDS solution used in mL

      • M = Molarity of the SDS solution

      • MW = Molecular weight of BDT (368.05 g/mol )

      • W = Weight of the BDT sample in g

Workflow for Two-Phase Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis reagents Prepare Reagents: - Standardized SDS - Mixed Indicator - Acid Solution dissolve Dissolve sample in Water, Acid, and Chloroform reagents->dissolve sample Weigh BDT Sample sample->dissolve add_indicator Add Mixed Indicator dissolve->add_indicator titrate Titrate with SDS (Vigorous Shaking) add_indicator->titrate endpoint Observe Endpoint: Color change in Chloroform Layer titrate->endpoint calculate Calculate % Active Content endpoint->calculate

A schematic of the two-phase titration workflow.

HPLC-UV Method for Purity and Impurity Profiling

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying BDT and its potential impurities.

Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column. The components are detected by a UV detector at a wavelength where BDT and key impurities absorb light. Quantification is performed by comparing the peak areas to those of a reference standard.

Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 10 mM ammonium acetate, pH 5.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve BDT reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the synthesized BDT in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the BDT peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of BDT using the area normalization method or against the external standard.

    • Identify and quantify known impurities by comparing their retention times and responses to those of impurity reference standards.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data_proc Data Processing solutions Prepare Standard and Sample Solutions inject_std Inject Standard Solution solutions->inject_std inject_sample Inject Sample Solution solutions->inject_sample hplc_setup Set up HPLC System: - Column - Mobile Phase - Detector equilibrate Equilibrate Column hplc_setup->equilibrate equilibrate->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks quantify Quantify BDT and Impurities identify_peaks->quantify

A schematic of the HPLC-UV analysis workflow.

Comparison with Alternative Cationic Surfactants

The purity validation of BDT can be benchmarked against other commonly used cationic surfactants in the pharmaceutical industry, such as Cetylpyridinium Chloride (CPC) and other Benzalkonium Chloride (BAC) homologs.

Table 2: Purity Validation of BDT vs. Alternative Cationic Surfactants
Compound Typical Purity Concerns Primary Purity Validation Methods Key Differences in Analysis
Benzyldimethyltetradecylammonium Chloride (BDT) Unreacted precursors, side-reaction products, homologs.Two-phase titration, HPLC-UV, NMR.HPLC methods must be optimized to resolve the C14 homolog from other chain lengths.
Cetylpyridinium Chloride (CPC) Pyridine, unreacted cetyl halides, degradation products.UV-Vis spectrophotometry, HPLC-UV.The pyridinium ring in CPC allows for direct spectrophotometric quantification, which is less specific than HPLC.
Benzalkonium Chloride (BAC) Mixture Distribution of alkyl homologs (C12, C14, C16), unreacted precursors.Gas Chromatography (GC), HPLC-UV, LC-MS.The primary analytical challenge is to determine the relative percentage of each alkyl homolog in the mixture.

Conclusion

Validating the purity of synthesized benzyldimethyltetradecylammonium chloride is a multi-step process that requires a combination of analytical techniques. While two-phase titration provides a reliable measure of the total active content, HPLC is indispensable for a detailed purity and impurity profile. Spectroscopic methods such as NMR and FTIR are crucial for structural confirmation and identification of unknown impurities. By employing the methodologies and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized BDT, ultimately contributing to the development of robust and reliable pharmaceutical and consumer products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8755, Benzyldimethyltetradecylammonium chloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • Google Patents. CN103896781A - Preparation method of benzyltriethylammonium chloride.
  • ResearchGate. A Single RP-LC Method for the Determination of Benzalkonium Chloride and Its Potential Impurities in Benzalkonium Chloride Raw Material. [Link]

  • ResearchGate. Comparison of analyses of surfactants in cosmetics using high-performance liquid chromatography and high-performance capillary electrophoresis. [Link]

  • National Center for Biotechnology Information. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. [Link]

  • ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]

  • National Center for Biotechnology Information. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]

  • Sheffield Hallam University Research Archive. Analytical Methods for the Determination of Surfactants in Surface Water. [Link]

  • Online University of Chemical Information. Chapter 17 | Analytical and Testing Methods for Surfactants. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. [Link]

  • MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

  • Taylor & Francis Online. Techniques for surfactant detection from wastewater: a review. [Link]

  • National Center for Biotechnology Information. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]

  • Google Patents. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides.
  • LookChem. Benzyldimethyltetradecylammonium chloride. [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyldimethyltetradecylammonium chloride dihydrate
Reactant of Route 2
Reactant of Route 2
Benzyldimethyltetradecylammonium chloride dihydrate
© Copyright 2026 BenchChem. All Rights Reserved.